molecular formula C33H58N7O17P3S B15546222 5-Methylundecanoyl-CoA

5-Methylundecanoyl-CoA

Katalognummer: B15546222
Molekulargewicht: 949.8 g/mol
InChI-Schlüssel: VVBWIGUOKAXPDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methylundecanoyl-CoA is a useful research compound. Its molecular formula is C33H58N7O17P3S and its molecular weight is 949.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C33H58N7O17P3S

Molekulargewicht

949.8 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methylundecanethioate

InChI

InChI=1S/C33H58N7O17P3S/c1-5-6-7-8-10-21(2)11-9-12-24(42)61-16-15-35-23(41)13-14-36-31(45)28(44)33(3,4)18-54-60(51,52)57-59(49,50)53-17-22-27(56-58(46,47)48)26(43)32(55-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,43-44H,5-18H2,1-4H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)

InChI-Schlüssel

VVBWIGUOKAXPDO-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Enigmatic Role of 5-Methylundecanoyl-CoA in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylundecanoyl-CoA is a C12 methyl-branched acyl-coenzyme A (CoA) derivative. While direct research on this specific molecule is limited, its biological role can be inferred from the established principles of branched-chain fatty acid (BCFA) metabolism. BCFAs are known to be integral components of cell membranes, particularly in bacteria, influencing fluidity and environmental adaptation. In mammals, they are obtained from dietary sources or synthesized endogenously, and are involved in various physiological processes, including gut health and immune regulation. This technical guide provides a comprehensive overview of the putative metabolic pathways, potential biological functions, and experimental methodologies relevant to the study of this compound.

Introduction to Branched-Chain Fatty Acids and Acyl-CoAs

Branched-chain fatty acids (BCFAs) are fatty acids containing one or more methyl groups on their carbon chain. They are found in various organisms, from bacteria to mammals, and play crucial roles in cellular structure and signaling. The most common BCFAs are iso- and anteiso- forms, with a methyl group on the penultimate or antepenultimate carbon, respectively. The activation of BCFAs to their coenzyme A (CoA) thioesters, such as this compound, is a prerequisite for their participation in metabolic pathways. Acyl-CoAs are central intermediates in fatty acid metabolism, including both synthesis and degradation.

Putative Biosynthesis of this compound

The biosynthesis of this compound is likely to follow the general pathways established for other BCFAs. The synthesis is initiated by a branched-chain primer, which is then elongated.

Initiation: The synthesis of BCFAs often starts with the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine, which provide the initial branched acyl-CoA primers.[1][2] For a mid-chain methyl branch as in 5-methylundecanoic acid, the primer could potentially be a short-chain methyl-branched acyl-CoA.

Elongation: The primer is then elongated by fatty acid synthase (FASN) or a similar enzymatic system, which typically uses malonyl-CoA as the two-carbon donor.[3] The promiscuity of FASN allows for the incorporation of methylmalonyl-CoA in place of malonyl-CoA, leading to the introduction of a methyl branch.[3]

A proposed biosynthetic pathway for this compound is depicted below.

cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol BCAA Branched-Chain Amino Acids (e.g., Valine, Leucine) BCAT Branched-Chain Amino Acid Transferase (BCAT) BCAA->BCAT Transamination BCKA Branched-Chain α-Keto Acids BCAT->BCKA BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) BCKA->BCKDH Oxidative Decarboxylation Primer Branched Short-Chain Acyl-CoA Primer BCKDH->Primer FASN Fatty Acid Synthase (FASN) Primer->FASN Primer Substrate Elongation Elongation Cycles FASN->Elongation Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Elongation Substrate Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FASN Methyl Branch Incorporation BCFA_CoA This compound Elongation->BCFA_CoA

Figure 1. Proposed biosynthetic pathway of this compound.

Putative Degradation of this compound

The degradation of methyl-branched fatty acids often requires specialized enzymatic pathways to handle the methyl branch, which can obstruct standard β-oxidation. The degradation of this compound is likely to occur in the peroxisomes, which are equipped to handle such molecules.

α-Oxidation: For fatty acids with a methyl group at an odd-numbered carbon (like the 5-position), the degradation can proceed via β-oxidation until the methyl branch is near the carboxyl end. At this point, a single round of α-oxidation may be required to remove one carbon and shift the methyl group to an even-numbered position, allowing β-oxidation to resume.[4]

β-Oxidation: The majority of the carbon chain is degraded through the standard β-oxidation spiral, yielding acetyl-CoA molecules.[5][6] For an odd-chain fatty acid, the final cycle of β-oxidation would produce one molecule of acetyl-CoA and one molecule of propionyl-CoA.[5][7]

The proposed degradation pathway is illustrated below.

cluster_Peroxisome Peroxisome cluster_Products Products start This compound beta_ox1 β-Oxidation Cycles start->beta_ox1 intermediate Methyl-Branched Acyl-CoA (shorter chain) beta_ox1->intermediate alpha_ox α-Oxidation intermediate->alpha_ox If methyl branch hinders β-oxidation beta_ox2 Further β-Oxidation Cycles intermediate->beta_ox2 If β-oxidation can proceed alpha_ox->beta_ox2 acetyl_coa Acetyl-CoA beta_ox2->acetyl_coa propionyl_coa Propionyl-CoA beta_ox2->propionyl_coa

Figure 2. Proposed degradation pathway of this compound.

Biological Role and Significance

Based on the known functions of other BCFAs, this compound is likely involved in:

  • Membrane Structure and Fluidity: Incorporation of 5-methylundecanoic acid into phospholipids (B1166683) would affect the physical properties of cell membranes, such as fluidity and permeability. This is a well-established role for BCFAs in bacteria, allowing them to adapt to different environmental conditions.

  • Metabolic Regulation: As an intermediate in fatty acid metabolism, this compound levels could influence the overall flux through synthetic and degradative pathways.

  • Signaling: Some fatty acyl-CoAs act as signaling molecules or precursors for signaling lipids.

Experimental Protocols

The study of this compound requires specialized analytical techniques for its extraction, detection, and quantification.

Extraction of Acyl-CoAs from Biological Samples

A common method for extracting acyl-CoAs involves solvent precipitation and solid-phase extraction (SPE) to enrich for these molecules and remove interfering substances.[8]

Protocol: Acyl-CoA Extraction

  • Homogenization: Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).[8]

  • Protein Precipitation: Vortex the homogenate vigorously to precipitate proteins.[8]

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris.[8]

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs.[8]

  • Solid-Phase Extraction (Optional but Recommended):

    • Condition an SPE cartridge (e.g., C18).

    • Load the supernatant.

    • Wash the cartridge to remove impurities.

    • Elute the acyl-CoAs with a high percentage of organic solvent.[9]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis.[8]

sample Biological Sample (Tissue or Cells) homogenize Homogenize in 80% Methanol sample->homogenize precipitate Protein Precipitation (Vortex) homogenize->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) (Optional) supernatant->spe dry Dry under Nitrogen supernatant->dry Without SPE spe->dry reconstitute Reconstitute for Analysis dry->reconstitute final_sample Acyl-CoA Extract reconstitute->final_sample

Figure 3. Experimental workflow for the extraction of acyl-CoAs.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Protocol: LC-MS/MS Analysis

  • Chromatographic Separation: Use a C18 reversed-phase column for separation. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[8]

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Employ Multiple Reaction Monitoring (MRM) for targeted quantification. The transition for this compound would be predicted based on its molecular weight and the characteristic fragmentation of the CoA moiety. A neutral loss of 507 is characteristic for acyl-CoAs.[9]

Quantitative Data

Due to the lack of specific studies on this compound, no direct quantitative data on its cellular concentration or the kinetic parameters of enzymes involved in its metabolism are available in the literature. However, general concentration ranges for various acyl-CoAs in different tissues have been reported and can serve as a reference point.

Table 1: General Cellular Concentrations of Acyl-CoAs

Acyl-CoA SpeciesTissueConcentration Range (pmol/mg protein)
Acetyl-CoALiver50 - 200
Malonyl-CoALiver1 - 10
Long-Chain Acyl-CoAs (C16-C18)Heart5 - 20
Medium-Chain Acyl-CoAs (C8-C12)Liver1 - 15

Note: These are approximate values from various studies and can vary significantly based on the organism, tissue, and metabolic state.

Conclusion and Future Directions

While the precise biological role of this compound remains to be elucidated, its metabolic pathways and functions can be reasonably inferred from the broader knowledge of branched-chain fatty acid metabolism. Future research should focus on the identification of the specific enzymes responsible for its synthesis and degradation, as well as its cellular and physiological effects. The development of specific analytical standards for this compound will be crucial for its accurate quantification in biological systems and for advancing our understanding of its role in health and disease. Such studies could open new avenues for drug development, particularly in the context of metabolic disorders and infectious diseases where bacterial membrane composition is a key factor.

References

Unveiling the Enigmatic Molecule: A Technical Guide to the Natural Occurrence and Sources of 5-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence and theoretical sources of 5-Methylundecanoyl-CoA, a branched-chain acyl-CoA that, while not extensively documented, is strongly implicated as a key intermediate in the biosynthesis of specialized metabolites. Drawing upon established principles of microbial biochemistry, particularly within the Actinomycetes, this document provides a comprehensive overview of its putative origins, potential biological roles, and the methodologies required for its definitive identification and characterization.

Postulated Natural Occurrence and Significance

While direct empirical evidence for the isolation of this compound from natural sources is not prevalent in current literature, its existence can be inferred from the well-characterized pathways of branched-chain fatty acid (BCFA) biosynthesis. BCFAs are significant components of the cell membranes of many bacteria, influencing membrane fluidity and adaptation to environmental stress. Furthermore, branched-chain acyl-CoAs serve as crucial starter or extender units in the biosynthesis of a vast array of bioactive polyketide natural products, many of which are of interest in drug development.

This compound, an anteiso-C12:0 acyl-CoA, is hypothesized to occur primarily in bacteria known for their complex lipid metabolism and production of secondary metabolites, most notably the phylum Actinobacteria.

Inferred Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to follow the general paradigm of anteiso-fatty acid synthesis, which utilizes primers derived from amino acid catabolism. The formation of an even-numbered anteiso-acyl-CoA, such as this compound, would necessitate a specific, albeit less common, branched-chain starter unit.

The proposed biosynthetic pathway is as follows:

  • Initiation: The pathway is thought to be initiated by a branched-chain acyl-CoA primer. While the primer for odd-numbered anteiso-fatty acids is 2-methylbutyryl-CoA (derived from isoleucine), the primer for even-numbered chains is likely derived from a modified branched-chain amino acid metabolism.

  • Elongation: The initial primer undergoes sequential condensation reactions with malonyl-CoA, catalyzed by the fatty acid synthase (FAS) complex. Each cycle adds two carbon atoms to the growing acyl chain.

  • Termination: The elongation process ceases once the C12 chain length is achieved, resulting in the formation of 5-methylundecanoyl-ACP.

  • Thioester Exchange: The 5-methylundecanoyl moiety is then transferred from the acyl carrier protein (ACP) to Coenzyme A, yielding the final product, this compound.

This compound Biosynthesis Branched-Chain Amino Acid Metabolism Branched-Chain Amino Acid Metabolism Branched-Chain Acyl-CoA Primer Branched-Chain Acyl-CoA Primer Branched-Chain Amino Acid Metabolism->Branched-Chain Acyl-CoA Primer Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Branched-Chain Acyl-CoA Primer->Fatty Acid Synthase (FAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) x4 5-Methylundecanoyl-ACP 5-Methylundecanoyl-ACP Fatty Acid Synthase (FAS)->5-Methylundecanoyl-ACP This compound This compound 5-Methylundecanoyl-ACP->this compound Coenzyme A Coenzyme A Coenzyme A->this compound

Figure 1: Inferred biosynthetic pathway of this compound.

Potential Biological Roles

This compound is likely to play two primary roles within the cell:

  • Precursor for Polyketide Synthesis: As a branched-chain acyl-CoA, it can serve as a starter or extender unit for polyketide synthases (PKSs), leading to the production of novel secondary metabolites with potentially unique biological activities.

  • Component of Cellular Lipids: The 5-methylundecanoyl moiety can be incorporated into phospholipids (B1166683) and other lipids, becoming a part of the bacterial cell membrane and influencing its physical properties.

Methodologies for Detection and Characterization

The definitive identification and quantification of this compound from biological samples requires advanced analytical techniques. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is the method of choice.

Summary of Analytical Techniques
TechniquePrincipleApplicationExpected Outcome
LC-MS/MS Separation of acyl-CoAs by liquid chromatography followed by detection and fragmentation by tandem mass spectrometry.Targeted quantification of this compound.Accurate mass measurement and characteristic fragmentation pattern confirming the identity and providing quantitative data.
GC-MS (after derivatization) Gas chromatographic separation of fatty acid methyl esters (FAMEs) derived from the hydrolysis of acyl-CoAs, followed by mass spectrometric detection.Profiling of the total branched-chain fatty acid content.Identification of 5-methylundecanoic acid, providing indirect evidence for the presence of its CoA ester.
Detailed Experimental Protocol: Extraction and Analysis of Acyl-CoAs from Bacterial Cultures

This protocol is adapted from established methods for the analysis of acyl-CoAs in actinomycetes.

1. Sample Collection and Quenching:

  • Harvest bacterial cells from a liquid culture (typically in late exponential or stationary phase) by rapid centrifugation at 4°C.

  • Immediately quench metabolic activity by resuspending the cell pellet in a cold extraction solvent (e.g., acetonitrile (B52724)/methanol (B129727)/water, 40:40:20 v/v/v) pre-chilled to -20°C.

2. Cell Lysis and Extraction:

  • Subject the cell suspension to mechanical lysis (e.g., bead beating or sonication) at 4°C to ensure efficient extraction.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the acyl-CoAs.

3. Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):

  • Use a C18 SPE cartridge to remove interfering substances.

  • Condition the cartridge with methanol followed by water.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge with an aqueous solution to remove polar impurities.

  • Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

4. LC-MS/MS Analysis:

  • Chromatography: Employ a C18 reversed-phase column with a gradient elution profile using mobile phases typically consisting of an aqueous component with a weak acid (e.g., formic acid or acetic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

  • Detection: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification. The precursor ion for this compound would be its [M+H]⁺ adduct. A characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety is typically monitored.

Experimental Workflow Bacterial Culture Bacterial Culture Harvesting & Quenching Harvesting & Quenching Bacterial Culture->Harvesting & Quenching Cell Lysis & Extraction Cell Lysis & Extraction Harvesting & Quenching->Cell Lysis & Extraction Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Cell Lysis & Extraction->Solid-Phase Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Figure 2: General experimental workflow for the identification of this compound.

Conclusion and Future Directions

While the direct detection of this compound in nature remains to be explicitly documented, a compelling body of indirect evidence from the study of branched-chain fatty acid and polyketide biosynthesis in bacteria strongly supports its existence and role as a key metabolic intermediate. For researchers in natural product discovery and drug development, the targeted search for this molecule and the polyketides derived from it in underexplored microbial strains could unveil novel bioactive compounds.

Future research should focus on:

  • Targeted Metabolomics: Applying the sensitive analytical methods described herein to a diverse range of actinomycetes and other bacteria known to produce BCFAs.

  • Genomic Mining: Identifying biosynthetic gene clusters that may encode for PKS modules with a specificity for an anteiso-C12:0-CoA primer.

  • In Vitro Reconstitution: Expressing and characterizing the enzymes of a putative this compound biosynthetic pathway to confirm their function.

The elucidation of the natural sources and biosynthetic pathways of rare acyl-CoAs like this compound will undoubtedly contribute to a deeper understanding of microbial metabolism and may pave the way for the discovery of next-generation therapeutics.

5-Methylundecanoyl-CoA: A Potential Biomarker in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

5-Methylundecanoyl-CoA, a branched-chain acyl-CoA, is emerging as a molecule of interest in the study of metabolic disorders. Its role as a potential biomarker stems from its position within fatty acid metabolism, particularly in pathways that are disrupted in certain inherited and acquired metabolic diseases. This technical guide provides a comprehensive overview of this compound, including its metabolic context, analytical methodologies for its quantification, and its potential utility as a biomarker for researchers, scientists, and drug development professionals.

Metabolic Context and Signaling Pathways

The metabolism of branched-chain fatty acids, such as 5-methylundecanoic acid, primarily occurs within the peroxisomes through a process called alpha-oxidation. This pathway is distinct from the beta-oxidation of straight-chain fatty acids that mainly takes place in the mitochondria. The presence of a methyl group on the beta-carbon of some fatty acids prevents their direct entry into the beta-oxidation spiral.

The proposed metabolic pathway for 5-methylundecanoic acid begins with its activation to this compound. Subsequently, it is likely metabolized via alpha-oxidation, a process that involves the removal of one carbon atom at a time from the carboxyl end of the fatty acid. This pathway is crucial for the degradation of phytanic acid, a branched-chain fatty acid that accumulates in Refsum disease, a peroxisomal disorder.[1]

Inferred Alpha-Oxidation Pathway of this compound:

Alpha-Oxidation of this compound cluster_activation Activation cluster_alpha_oxidation Peroxisomal Alpha-Oxidation cluster_beta_oxidation Mitochondrial Beta-Oxidation 5-Methylundecanoic_Acid 5-Methylundecanoic Acid 5-Methylundecanoyl_CoA This compound 5-Methylundecanoic_Acid->5-Methylundecanoyl_CoA Acyl-CoA Synthetase 2-Hydroxy-5-methylundecanoyl-CoA 2-Hydroxy-5-methylundecanoyl-CoA 5-Methylundecanoyl_CoA->2-Hydroxy-5-methylundecanoyl-CoA Phytanoyl-CoA Hydroxylase (PHYH) 4-Methyldecanal 4-Methyldecanal 2-Hydroxy-5-methylundecanoyl-CoA->4-Methyldecanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) 4-Methyldecanoic_Acid 4-Methyldecanoic Acid 4-Methyldecanal->4-Methyldecanoic_Acid Aldehyde Dehydrogenase 4-Methyldecanoyl-CoA 4-Methyldecanoyl-CoA 4-Methyldecanoic_Acid->4-Methyldecanoyl-CoA Acyl-CoA Synthetase Propionyl-CoA Propionyl-CoA 4-Methyldecanoyl-CoA->Propionyl-CoA Multiple Cycles Acetyl-CoA Acetyl-CoA 4-Methyldecanoyl-CoA->Acetyl-CoA Multiple Cycles

Inferred metabolic pathway of this compound.

Defects in the enzymes of the alpha-oxidation pathway, such as phytanoyl-CoA hydroxylase (PHYH), lead to the accumulation of branched-chain fatty acids and their CoA esters.[2][3] Therefore, elevated levels of this compound could potentially serve as a biomarker for peroxisomal disorders where this pathway is compromised.

Association with Metabolic Disorders

While direct quantitative data for this compound in specific metabolic disorders is currently limited in publicly available literature, its structural similarity to other branched-chain acyl-CoAs suggests its potential involvement in a range of conditions.

Potential Associations of this compound with Metabolic Disorders:

Metabolic DisorderPotential Role of this compoundExpected Change in Levels
Peroxisomal Disorders (e.g., Refsum Disease) Accumulation due to deficient alpha-oxidation enzymes.[1]Elevated
Metabolic Syndrome Alterations in fatty acid metabolism and gut microbiome composition may influence its levels.To be determined
Gut Dysbiosis Gut microbiota can produce a variety of branched-chain fatty acids that may be precursors to their corresponding CoA esters.To be determined

Further metabolomic studies are required to establish a definitive link and quantify the changes in this compound levels in these and other metabolic conditions.

Experimental Protocols

The quantification of this compound in biological samples typically requires sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a general framework for such an analysis.

Workflow for Quantification of this compound:

Quantification_Workflow Sample_Collection Sample Collection (Plasma, Tissue) Extraction Acyl-CoA Extraction (e.g., Solid-Phase Extraction) Sample_Collection->Extraction LC_Separation LC Separation (Reversed-Phase C18 column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

General workflow for this compound analysis.
Sample Preparation: Acyl-CoA Extraction

A robust extraction method is critical for the accurate quantification of acyl-CoAs. Solid-phase extraction (SPE) is a commonly used technique to isolate and concentrate acyl-CoAs from complex biological matrices.

  • Homogenization: Homogenize the tissue or plasma sample in a suitable buffer.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with an appropriate buffer.

  • Sample Loading: Load the homogenized sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances.

  • Elution: Elute the acyl-CoAs from the cartridge using an appropriate solvent mixture.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis

LC-MS/MS provides the necessary selectivity and sensitivity for quantifying low-abundance analytes like this compound. The use of Multiple Reaction Monitoring (MRM) is essential for specific detection.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used for the separation of acyl-CoAs.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for acyl-CoAs.

    • MRM Transitions: Specific precursor-to-product ion transitions must be determined for this compound. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphopantetheine moiety (507 Da).[4] Based on the structure of this compound (predicted molecular weight of approximately 935.4 g/mol ), the following theoretical MRM transitions can be proposed:

      • Precursor Ion (Q1): [M+H]+ ≈ 936.4 m/z

      • Product Ion (Q3) after neutral loss of 507 Da: ≈ 429.4 m/z

      • Other potential product ions: Fragments corresponding to the acyl chain or other parts of the CoA molecule.

Note: These MRM transitions are theoretical and must be empirically optimized using an analytical standard of this compound.

Conclusion and Future Directions

This compound holds promise as a potential biomarker for metabolic disorders, particularly those involving defects in peroxisomal fatty acid oxidation. However, further research is critically needed to validate its clinical utility. Key future directions include:

  • Quantitative Studies: Conducting large-scale metabolomic studies to accurately quantify the levels of this compound in well-characterized patient cohorts with various metabolic disorders.

  • Method Development: Developing and validating robust and high-throughput analytical methods for the routine measurement of this compound in clinical laboratories.

  • Pathway Elucidation: Further investigating the precise metabolic pathways involved in the synthesis and degradation of this compound to better understand its physiological and pathological roles.

  • Gut Microbiome Interactions: Exploring the contribution of the gut microbiome to the production of 5-methylundecanoic acid and its subsequent conversion to this compound.

The continued investigation of this compound and its role in metabolic diseases may lead to the development of novel diagnostic tools and therapeutic strategies for a range of debilitating conditions.

References

An In-depth Technical Guide on the Enzymatic Synthesis and Degradation of 5-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the enzymatic synthesis and degradation of 5-Methylundecanoyl-CoA is limited in publicly available scientific literature. This guide is constructed based on established principles of branched-chain fatty acid metabolism, providing a strong theoretical framework and predicted pathways. The experimental protocols provided are adapted from methodologies used for similar molecules and will require optimization.

Introduction

This compound is a branched-chain acyl-coenzyme A (CoA) molecule. Branched-chain fatty acids and their CoA esters are important intermediates in various metabolic pathways and are components of cellular lipids, influencing membrane fluidity and signaling processes. Understanding the enzymatic pathways for their synthesis and degradation is crucial for research in metabolic disorders, drug development, and synthetic biology. This technical guide outlines the putative enzymatic synthesis and degradation pathways of this compound, supported by data on analogous molecules, and provides generalized experimental protocols and workflows.

Proposed Enzymatic Synthesis of this compound

The synthesis of this compound is predicted to occur via two primary pathways: activation of the corresponding free fatty acid or de novo synthesis incorporating a methyl branch.

Pathway 1: Activation of 5-Methylundecanoic Acid

The most direct route for the synthesis of this compound is the activation of its corresponding free fatty acid, 5-methylundecanoic acid. This reaction is catalyzed by an acyl-CoA synthetase (also known as a fatty acid CoA ligase).

Reaction:

5-Methylundecanoic acid + CoA + ATP → this compound + AMP + PPi

Enzymes Involved:

  • Acyl-CoA Synthetases (ACS): These enzymes are responsible for activating fatty acids. There are several isoforms with varying substrate specificities for chain length (short, medium, long) and branching. 5-Methylundecanoic acid, a medium-chain fatty acid, would likely be a substrate for a medium-chain acyl-CoA synthetase (MACS).

Table 1: Proposed Enzymes in the Synthesis of this compound via Activation

StepReactionEnzyme ClassProbable Specific EnzymeCofactors
1Activation of 5-methylundecanoic acidAcyl-CoA SynthetaseMedium-Chain Acyl-CoA Synthetase (MACS)ATP, CoA, Mg2+

Experimental Workflow for Enzymatic Synthesis of this compound

cluster_synthesis Synthesis Workflow start Start: 5-Methylundecanoic Acid cofactors Add Cofactors: ATP, Coenzyme A, MgCl2 start->cofactors enzyme Incubate with Medium-Chain Acyl-CoA Synthetase (MACS) reaction Reaction Incubation (e.g., 37°C, 1-2 hours) enzyme->reaction cofactors->enzyme purification Purification (e.g., HPLC) reaction->purification product Product: this compound purification->product

Caption: Workflow for the enzymatic synthesis of this compound.

Pathway 2: De Novo Synthesis with Methyl Branch Incorporation

De novo synthesis of branched-chain fatty acids can occur through the incorporation of methylmalonyl-CoA instead of malonyl-CoA by fatty acid synthase (FASN).

Key Steps:

  • Propionyl-CoA Carboxylation: Propionyl-CoA is carboxylated to form methylmalonyl-CoA. This reaction is catalyzed by propionyl-CoA carboxylase.

  • Fatty Acid Elongation: Fatty acid synthase utilizes acetyl-CoA as a primer and incorporates methylmalonyl-CoA at the second elongation cycle to introduce a methyl group at the C5 position.

Signaling Pathway for De Novo Synthesis of this compound

cluster_denovo De Novo Synthesis Pathway acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA Carboxylase fasn Fatty Acid Synthase (FASN) acetyl_coa->fasn propionyl_coa Propionyl-CoA methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa Propionyl-CoA Carboxylase malonyl_coa->fasn methylmalonyl_coa->fasn elongation1 Elongation Cycle 1 fasn->elongation1 with Malonyl-CoA elongation2 Elongation Cycle 2 (Methyl Incorporation) elongation1->elongation2 with Methylmalonyl-CoA elongation_n Further Elongation Cycles elongation2->elongation_n product This compound elongation_n->product

Caption: De novo synthesis pathway for this compound.

Proposed Enzymatic Degradation of this compound

The degradation of this compound is predicted to proceed via a modified β-oxidation pathway. The methyl group at the C5 position (an odd-numbered carbon) may require an initial α-oxidation step to be bypassed, or specialized β-oxidation enzymes that can handle this branching.

Modified β-Oxidation Pathway

The presence of a methyl group on an odd-numbered carbon can sterically hinder the enzymes of the standard β-oxidation pathway. Therefore, a modified pathway is proposed.

Table 2: Proposed Enzymes in the Degradation of this compound

StepReactionEnzyme ClassProbable Specific EnzymeCofactorsProducts
1DehydrogenationAcyl-CoA DehydrogenaseBranched-Chain Acyl-CoA DehydrogenaseFAD5-Methyl-trans-Δ2-undecenoyl-CoA, FADH2
2HydrationEnoyl-CoA HydrataseEnoyl-CoA HydrataseH2O3-Hydroxy-5-methylundecanoyl-CoA
3Oxidation3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxyacyl-CoA DehydrogenaseNAD+3-Keto-5-methylundecanoyl-CoA, NADH
4Thiolysisβ-Ketothiolaseβ-KetothiolaseCoAAcetyl-CoA, 3-Methylnonanoyl-CoA

Logical Relationship in Modified β-Oxidation of this compound

cluster_degradation Modified β-Oxidation start This compound dehydrogenation Dehydrogenation start->dehydrogenation Acyl-CoA Dehydrogenase hydration Hydration dehydrogenation->hydration Enoyl-CoA Hydratase oxidation Oxidation hydration->oxidation 3-Hydroxyacyl-CoA Dehydrogenase thiolysis Thiolysis oxidation->thiolysis β-Ketothiolase products Acetyl-CoA + 3-Methylnonanoyl-CoA thiolysis->products cycle Further β-Oxidation Cycles products->cycle

Caption: Proposed modified β-oxidation pathway for this compound.

Experimental Protocols

The following are generalized protocols for the enzymatic synthesis and analysis of this compound, adapted from established methods for other acyl-CoAs.

General Protocol for Enzymatic Synthesis of this compound

This protocol is based on the use of a recombinant acyl-CoA synthetase.

Materials:

  • 5-methylundecanoic acid

  • Coenzyme A (CoA) lithium salt

  • ATP disodium (B8443419) salt

  • MgCl2

  • Tris-HCl buffer (pH 7.5)

  • Recombinant Medium-Chain Acyl-CoA Synthetase (MACS)

  • Dithiothreitol (DTT)

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl2

    • 5 mM ATP

    • 1 mM 5-methylundecanoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)

    • 1.5 mM CoA

    • 1 mM DTT

  • Initiate the reaction by adding the purified MACS enzyme to a final concentration of 1-5 µM.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC. The formation of this compound can be detected by a shift in the retention time compared to the CoA substrate and by monitoring the absorbance at 260 nm.

  • Once the reaction is complete, purify the this compound using preparative HPLC.

  • Lyophilize the purified product for storage.

General Protocol for In Vitro Degradation Assay

This protocol uses mitochondrial extracts as a source of β-oxidation enzymes.

Materials:

  • Synthesized this compound

  • Isolated mitochondria (e.g., from rat liver)

  • Reaction buffer (e.g., containing potassium phosphate, MgCl2, and L-carnitine)

  • FAD and NAD+

  • CoA

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing:

    • 50 mM Potassium Phosphate buffer (pH 7.4)

    • 5 mM MgCl2

    • 1 mM L-carnitine

    • 0.1 mM FAD

    • 1 mM NAD+

    • 0.2 mM CoA

  • Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL protein).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to a final concentration of 10-50 µM.

  • Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30 minutes).

  • Quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge to pellet the protein and collect the supernatant.

  • Analyze the supernatant by LC-MS/MS to quantify the decrease of this compound and the appearance of degradation products (e.g., 3-methylnonanoyl-CoA, acetyl-CoA).

Quantitative Data Summary

As specific quantitative data for the enzymatic synthesis and degradation of this compound are not available, the following table provides a template for the types of data that should be collected in experimental studies.

Table 3: Template for Quantitative Data on this compound Metabolism

ParameterSynthesis (Acyl-CoA Synthetase)Degradation (β-Oxidation Enzymes)
Substrate(s) 5-Methylundecanoic acid, CoA, ATPThis compound, FAD, NAD+, CoA
Enzyme(s) Medium-Chain Acyl-CoA SynthetaseBranched-Chain Acyl-CoA Dehydrogenase, etc.
Km (Substrate) To be determined (µM)To be determined (µM)
Vmax To be determined (µmol/min/mg)To be determined (nmol/min/mg protein)
kcat To be determined (s⁻¹)To be determined (s⁻¹)
Optimal pH To be determinedTo be determined
Optimal Temperature To be determined (°C)To be determined (°C)
Product Yield To be determined (%)N/A
Degradation Rate N/ATo be determined (nmol/min/mg protein)

Conclusion

While direct research on this compound is sparse, a robust understanding of its enzymatic synthesis and degradation can be inferred from the well-established principles of branched-chain fatty acid metabolism. The proposed pathways, involving activation by acyl-CoA synthetases and degradation via a modified β-oxidation pathway, provide a solid foundation for future experimental investigation. The provided generalized protocols and data templates offer a starting point for researchers to explore the metabolism of this and other branched-chain acyl-CoAs, which will be crucial for advancing our understanding of lipid metabolism and its role in health and disease. Further research is needed to identify the specific enzymes involved and to quantify their kinetic parameters.

Structural Elucidation of 5-Methylundecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-Methylundecanoyl-CoA, a branched-chain acyl-coenzyme A derivative. This document is intended for researchers, scientists, and drug development professionals engaged in metabolomics, lipidomics, and related fields.

Introduction to this compound

This compound is a C12 acyl-CoA molecule with a methyl branch at the C5 position. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling.[1][2] The structural characterization of novel or low-abundance acyl-CoAs like this compound is fundamental to understanding their biological roles and their implications in health and disease. Altered acyl-CoA metabolism has been linked to various metabolic disorders, making these molecules important targets for biomarker discovery and pharmacological studies.[1][2]

Analytical Approaches for Structural Elucidation

The definitive structural elucidation of acyl-CoAs is primarily achieved through a combination of liquid chromatography and mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the analysis of acyl-CoA species due to its high sensitivity, specificity, and ability to separate complex mixtures.[3][4]

Experimental Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation:

    • Extraction of acyl-CoAs from biological matrices (cells, tissues) is performed using a solvent system, typically a mixture of isopropanol, acetonitrile, and an acidic buffer to ensure stability.

    • Solid-phase extraction (SPE) with a C18 sorbent can be employed for sample cleanup and enrichment of the acyl-CoA fraction.

    • To enhance stability, samples should be processed at low temperatures and additives can be used.[5] Using glass vials instead of plastic can also minimize signal loss.[5]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used for the separation of acyl-CoAs.

    • Mobile Phase A: Water with 0.1% formic acid or another ion-pairing agent.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute acyl-CoAs based on their hydrophobicity. For example, a gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: A typical flow rate is 0.3 mL/min.

    • Column Temperature: Maintained at 40°C to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is used for the detection of acyl-CoAs.

    • MS1 Scan: A full scan is performed to identify the precursor ion of this compound. The theoretical exact mass is calculated to set the expected m/z value.

    • MS2 Fragmentation (Tandem MS): The precursor ion is selected and fragmented using collision-induced dissociation (CID). The resulting fragment ions are characteristic of the acyl-CoA structure.

    • Data Acquisition: Data is acquired in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification, or in data-dependent acquisition (DDA) mode for untargeted analysis.

Data Presentation and Interpretation

The structural confirmation of this compound relies on the accurate mass measurement of the precursor ion and the identification of its characteristic fragment ions.

Table 1: Predicted m/z Values for this compound and its Key Fragments

Analyte/FragmentChemical FormulaTheoretical m/z
Precursor Ion [M+H]+ C33H59N7O17P3S950.2955
Fragment 1 (Adenosine Diphosphate) C10H14N5O10P2428.0369
Fragment 2 (Phosphoadenosine Diphosphate) C10H15N5O13P3507.9862
Fragment 3 (Acyl Group) C12H23O183.1749

Visualization of Key Processes

Visual diagrams are essential for conceptualizing the experimental workflow and the molecular structure.

molecular_structure cluster_CoA Coenzyme A Moiety cluster_Acyl 5-Methylundecanoyl Moiety Adenine Adenine Ribose_3P Ribose_3P Adenine->Ribose_3P glycosidic bond Diphosphate Diphosphate Ribose_3P->Diphosphate phosphoester bond Pantetheine Pantetheine Diphosphate->Pantetheine phosphoanhydride bond Methylundecanoyl CH3-(CH2)5-CH(CH3)-(CH2)3-CO- Methylundecanoyl->Pantetheine thioester bond

Caption: Molecular structure of this compound.

experimental_workflow A Biological Sample (e.g., Tissue, Cells) B Acyl-CoA Extraction A->B C Solid-Phase Extraction (SPE) Cleanup B->C D LC Separation (Reversed-Phase) C->D E Mass Spectrometry (ESI+) D->E F MS1 Scan (Precursor Ion Detection) E->F G MS2 Fragmentation (CID) F->G H Data Analysis and Structural Confirmation G->H

Caption: Experimental workflow for LC-MS/MS based elucidation.

Hypothetical Synthesis of this compound

For the production of an analytical standard, a chemo-enzymatic synthesis approach can be employed.

Experimental Protocol: Chemo-enzymatic Synthesis

A plausible method for the synthesis of this compound involves a two-step process: the activation of 5-methylundecanoic acid followed by its enzymatic ligation to Coenzyme A.

  • Activation of 5-Methylundecanoic Acid:

    • 5-Methylundecanoic acid is reacted with carbonyldiimidazole (CDI) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to form the highly reactive 5-methylundecanoyl-imidazole intermediate.[6]

  • Ligation to Coenzyme A:

    • The activated acyl group is then reacted with the free thiol group of Coenzyme A in an aqueous buffer (e.g., sodium bicarbonate) to form the thioester bond, yielding this compound.[6]

    • Alternatively, an acyl-CoA synthetase enzyme with broad substrate specificity could be used to directly ligate 5-methylundecanoic acid to Coenzyme A in the presence of ATP and Mg2+.

The synthesized product should be purified by high-performance liquid chromatography (HPLC) and its identity confirmed by LC-MS/MS analysis as described above.

Conclusion

The structural elucidation of this compound is a critical step in understanding its metabolic significance. The combination of high-resolution LC-MS/MS for analysis and a robust chemo-enzymatic method for the synthesis of an analytical standard provides a powerful platform for the comprehensive characterization of this and other novel acyl-CoA molecules. This technical guide outlines the fundamental methodologies and data interpretation strategies to aid researchers in this endeavor.

References

The Enigmatic Role of 5-Methylundecanoyl-CoA in Microbial Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are crucial components of microbial cell membranes, influencing their fluidity and adaptability to environmental stressors. Among the vast diversity of these lipids, 5-Methylundecanoyl-CoA represents a unique C12 iso-branched acyl-CoA. This technical guide delves into the core aspects of this compound's role in microbial fatty acid metabolism. While specific quantitative data and dedicated enzymatic studies on this particular molecule are not extensively documented in current literature, this guide extrapolates from the well-established principles of branched-chain fatty acid biosynthesis, degradation, and regulation in bacteria. We provide a framework for its study, including detailed experimental protocols and conceptual metabolic pathways, to empower researchers in their investigation of this and other novel fatty acid molecules.

Introduction to Branched-Chain Fatty Acids (BCFAs) in Microbes

Branched-chain fatty acids are integral to the physiology of many bacterial species, particularly Gram-positive bacteria. They are broadly classified into two main series: iso and anteiso, which differ in the position of the methyl branch. These fatty acids play a vital role in maintaining the fluidity and integrity of the cell membrane, especially in response to changes in temperature and pH. The presence and relative abundance of specific BCFAs can also serve as a chemotaxonomic marker for bacterial identification.

Biosynthesis of this compound

The biosynthesis of this compound, an iso-odd BCFA, is initiated from the branched-chain amino acid leucine (B10760876). The pathway involves the conversion of leucine to a branched-chain acyl-CoA primer, which is subsequently elongated by the type II fatty acid synthase (FASII) system.

The key steps are:

  • Primer Synthesis: Leucine is transaminated to α-ketoisocaproate.

  • Decarboxylation: The α-ketoisocaproate is oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase (BCKAD) complex to form isovaleryl-CoA.

  • Initiation of Fatty Acid Synthesis: The β-ketoacyl-ACP synthase III (FabH) catalyzes the initial condensation reaction between isovaleryl-CoA and malonyl-ACP.

  • Elongation Cycles: The resulting acyl-ACP enters the iterative four-step elongation cycle of the FASII pathway. Each cycle adds two carbons from malonyl-CoA. For the synthesis of this compound (a C12 fatty acid), the C5 isovaleryl primer undergoes three elongation cycles.

G Leucine Leucine a_ketoisocaproate α-Ketoisocaproate Leucine->a_ketoisocaproate BCAT Isovaleryl_CoA Isovaleryl-CoA (Primer) a_ketoisocaproate->Isovaleryl_CoA BCKAD FabH FabH (Condensation) Isovaleryl_CoA->FabH Malonyl_ACP Malonyl-ACP (Extender) Malonyl_ACP->FabH Methyl_Acyl_ACP Methyl-branched Acyl-ACP FabH->Methyl_Acyl_ACP Initial condensation FASII FASII Elongation (FabG, FabZ, FabI) FASII->FASII Five_Methylundecanoyl_ACP 5-Methylundecanoyl-ACP FASII->Five_Methylundecanoyl_ACP Methyl_Acyl_ACP->FASII Five_Methylundecanoyl_CoA This compound Five_Methylundecanoyl_ACP->Five_Methylundecanoyl_CoA Acyl-ACP Thioesterase

Fig. 1: Biosynthesis of this compound.

Degradation of this compound

The catabolism of this compound is presumed to occur via a modified β-oxidation pathway. The presence of a methyl branch on an odd-numbered carbon does not sterically hinder the standard β-oxidation enzymes. Therefore, this compound can be degraded through successive rounds of oxidation, hydration, oxidation, and thiolysis.

The degradation would yield:

  • Four molecules of acetyl-CoA.

  • One molecule of isobutyryl-CoA.

  • Reduced cofactors (FADH₂ and NADH) for energy production.

The isobutyryl-CoA can then be further metabolized, often being converted to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle.

G Five_Methylundecanoyl_CoA This compound Beta_Oxidation β-Oxidation Cycle Five_Methylundecanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA 4 molecules Isobutyryl_CoA Isobutyryl-CoA Beta_Oxidation->Isobutyryl_CoA 1 molecule TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Isobutyryl_CoA->TCA_Cycle via Succinyl-CoA Energy Energy Production (ATP) TCA_Cycle->Energy

Fig. 2: Proposed degradation pathway of this compound.

Regulation of this compound Metabolism

The synthesis of BCFAs, including this compound, is tightly regulated in response to environmental cues, primarily temperature. A decrease in temperature generally leads to an increase in the proportion of BCFAs to maintain membrane fluidity. This regulation can occur at multiple levels:

  • Transcriptional Regulation: Genes encoding enzymes of the BCFA synthesis pathway, such as the branched-chain α-keto acid dehydrogenase complex and FabH, can be upregulated at lower temperatures.

  • Enzyme Specificity: Some bacteria possess multiple isoforms of FabH with different substrate specificities for straight-chain and branched-chain primers. The relative activity of these isoforms can be modulated by temperature.

  • Precursor Availability: The intracellular pool of branched-chain amino acids can influence the rate of BCFA synthesis.

Quantitative Data

As of the latest literature review, specific quantitative data for this compound, such as intracellular concentrations, metabolic flux rates, or enzyme kinetics for its specific biosynthetic enzymes, are not available. The following table presents generalized data for branched-chain fatty acids in bacteria to provide a contextual framework.

ParameterOrganismValueReference
BCFA Proportion of Total Fatty Acids Bacillus subtilis50-90%[General microbiology literature]
Staphylococcus aureus>95%[General microbiology literature]
FabH Km for Isobutyryl-CoA Bacillus subtilis~5 µM[Biochemical studies of FabH]
FabH Km for Isovaleryl-CoA Bacillus subtilis~3 µM[Biochemical studies of FabH]
Metabolic Flux to BCFAs Engineered E. coliUp to 276 mg/L[Metabolic engineering studies]

Experimental Protocols

Analysis of Bacterial Fatty Acid Composition by GC-MS

This protocol outlines the general steps for the analysis of the fatty acid composition of bacterial cells, which can be adapted to quantify 5-methylundecanoic acid.

Objective: To identify and quantify the fatty acid methyl esters (FAMEs) from bacterial cell pellets.

Materials:

  • Bacterial cell culture

  • Centrifuge

  • Lyophilizer (optional)

  • Glass tubes with Teflon-lined caps

  • Saponification reagent (e.g., 15% NaOH in 50% methanol)

  • Methylation reagent (e.g., 14% BF₃ in methanol)

  • Extraction solvent (e.g., hexane)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

  • FAME standards

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with sterile saline and re-centrifuge.

  • Saponification: Add the saponification reagent to the cell pellet. Heat at 100°C for 30 minutes to hydrolyze lipids and release fatty acids.

  • Methylation: Cool the sample and add the methylation reagent. Heat at 80°C for 10 minutes to convert fatty acids to their volatile methyl esters (FAMEs).

  • Extraction: Cool the sample and add the extraction solvent (hexane) and a saturated NaCl solution. Vortex to extract the FAMEs into the organic phase.

  • Washing and Drying: Wash the organic phase with a dilute base (e.g., 0.3 M NaOH) and then with deionized water. Dry the organic phase over anhydrous sodium sulfate.

  • GC-MS Analysis: Inject the FAME extract into the GC-MS. Use a suitable capillary column (e.g., a polar column like a DB-23) and a temperature program that allows for the separation of different FAMEs.

  • Data Analysis: Identify FAMEs by comparing their mass spectra and retention times to those of known standards. Quantify the relative abundance of each fatty acid by integrating the peak areas.

G Start Start: Bacterial Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Saponify Saponification (NaOH/Methanol, Heat) Harvest->Saponify Methylate Methylation (BF3/Methanol, Heat) Saponify->Methylate Extract Extraction (Hexane) Methylate->Extract Analyze GC-MS Analysis Extract->Analyze End End: Fatty Acid Profile Analyze->End

Fig. 3: Workflow for GC-MS analysis of bacterial fatty acids.
Quantification of Intracellular Acyl-CoA Pools

Objective: To extract and quantify short-chain acyl-CoAs, including this compound, from bacterial cells.

Materials:

  • Bacterial cell culture

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction buffer (e.g., acidic acetonitrile/isopropanol)

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Solid-phase extraction (SPE) cartridges

  • Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Rapid Quenching: Rapidly quench metabolic activity by mixing the cell culture with a cold quenching solution.

  • Cell Lysis and Extraction: Pellet the cells and resuspend in cold extraction buffer containing internal standards. Lyse the cells (e.g., by sonication or bead beating).

  • Protein Precipitation: Centrifuge to pellet cell debris and precipitated proteins.

  • Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the supernatant using SPE cartridges.

  • LC-MS/MS Analysis: Analyze the purified extract by LC-MS/MS. Use a suitable C18 column for separation and multiple reaction monitoring (MRM) for sensitive and specific quantification of each acyl-CoA species.

  • Data Analysis: Quantify the concentration of each acyl-CoA by comparing its peak area to that of the corresponding internal standard.

Conclusion and Future Directions

This compound remains a compelling yet understudied component of the microbial lipidome. While its precise physiological roles and the nuances of its metabolism are yet to be fully elucidated, the foundational knowledge of branched-chain fatty acid metabolism provides a robust framework for its investigation. Future research should focus on identifying microbial species that produce significant quantities of this fatty acid, followed by targeted genetic and biochemical studies to uncover the specific enzymes and regulatory networks governing its synthesis and degradation. Such studies will not only enhance our fundamental understanding of microbial lipid diversity but may also open new avenues for the metabolic engineering of microorganisms for the production of specialty chemicals and for the development of novel antimicrobial agents targeting fatty acid synthesis.

Unveiling 5-Methylundecanoyl-CoA: A Technical Guide to Synthesis, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylundecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule that, while not extensively documented in scientific literature, holds potential interest for researchers in metabolic diseases, drug development, and the study of lipid metabolism. Branched-chain fatty acids and their CoA esters are increasingly recognized for their roles in cellular signaling and energy homeostasis. This technical guide provides a comprehensive overview of the plausible synthesis, isolation, and characterization of this compound, based on established methodologies for analogous acyl-CoA compounds. Due to the absence of specific literature on the discovery and isolation of this compound, this document serves as a practical roadmap for its de novo generation and analysis in a laboratory setting.

Introduction to Branched-Chain Acyl-CoAs

Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1][2] While straight-chain acyl-CoAs are well-studied, branched-chain species, derived from branched-chain fatty acids, are gaining attention for their unique biological activities. These molecules can influence membrane fluidity, act as signaling molecules, and serve as precursors for the biosynthesis of complex lipids. The metabolism of odd-chain and branched-chain fatty acids differs from that of their straight-chain counterparts, often involving specific enzymatic pathways.[3][4][5]

Chemo-enzymatic Synthesis of this compound

The synthesis of acyl-CoAs can be achieved through various chemo-enzymatic methods.[2][6][7] A reliable approach for generating this compound involves the activation of 5-methylundecanoic acid and its subsequent ligation to Coenzyme A.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of various acyl-CoA esters.[2][7]

Materials:

  • 5-Methylundecanoic acid

  • Coenzyme A, trilithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of 5-Methylundecanoic Acid:

    • Dissolve 5-methylundecanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add DCC or EDC (1.1 equivalents) to the solution and stir at 0°C for 1 hour, then at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the starting carboxylic acid.

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if using DCC). The resulting solution contains the activated NHS ester of 5-methylundecanoic acid.

  • Ligation to Coenzyme A:

    • Dissolve Coenzyme A (1.2 equivalents) in cold sodium bicarbonate buffer.

    • Slowly add the THF solution containing the activated 5-methylundecanoic acid NHS ester to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

    • Monitor the reaction for the formation of the product by reverse-phase high-performance liquid chromatography (HPLC).

Proposed Synthesis Workflow

G cluster_activation Activation of 5-Methylundecanoic Acid cluster_ligation Ligation to Coenzyme A MA 5-Methylundecanoic Acid ActivatedEster Activated NHS Ester MA->ActivatedEster NHS N-Hydroxysuccinimide NHS->ActivatedEster DCC DCC or EDC DCC->ActivatedEster Product This compound ActivatedEster->Product CoA Coenzyme A CoA->Product

Caption: Chemo-enzymatic synthesis of this compound.

Isolation and Purification

Purification of the newly synthesized this compound is crucial to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.[8][9][10][11]

Experimental Protocol: HPLC Purification

Instrumentation and Columns:

  • A preparative or semi-preparative HPLC system with a UV detector.

  • A C18 reverse-phase column is typically used for acyl-CoA separation.[9]

Mobile Phase:

  • A gradient elution is generally required for optimal separation.[9]

    • Solvent A: Aqueous buffer (e.g., 50 mM potassium phosphate (B84403), pH 5.3)

    • Solvent B: Acetonitrile or methanol

Procedure:

  • Sample Preparation: Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., phosphoric acid) to ensure the protonation of the phosphate groups of CoA.

  • Injection and Elution: Inject the acidified reaction mixture onto the equilibrated C18 column. Elute with a linear gradient of increasing organic solvent (Solvent B).

  • Detection and Fraction Collection: Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.[8] Collect the fractions corresponding to the major product peak.

  • Desalting and Lyophilization: Pool the product-containing fractions and remove the organic solvent under reduced pressure. Desalt the aqueous solution using a suitable method (e.g., solid-phase extraction or another round of HPLC with a volatile buffer system). Lyophilize the desalted solution to obtain the purified this compound as a white powder.

Illustrative Purification Workflow

G ReactionMixture Crude Reaction Mixture Acidification Acidification (pH 3-4) ReactionMixture->Acidification HPLC Reverse-Phase HPLC (C18) Acidification->HPLC Detection UV Detection (260 nm) HPLC->Detection Fractionation Fraction Collection Detection->Fractionation Pooling Pooling of Fractions Fractionation->Pooling SolventRemoval Solvent Removal Pooling->SolventRemoval Desalting Desalting SolventRemoval->Desalting Lyophilization Lyophilization Desalting->Lyophilization PureProduct Purified this compound Lyophilization->PureProduct

Caption: Purification workflow for this compound.

Characterization and Data Presentation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.[1][12][13][14][15][16][17]

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of acyl-CoAs.[1][12]

  • Expected Molecular Weight: The theoretical monoisotopic mass of this compound (C33H58N7O17P3S) can be calculated.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) will show characteristic fragments, including the loss of the phosphopantetheine group and the adenine nucleotide moiety, confirming the acyl-CoA structure.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed structural information.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group at the 5-position of the undecanoyl chain, as well as signals from the coenzyme A moiety.[13][14][16][17]

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the thioester carbonyl carbon and the carbons of the branched alkyl chain.[16][17]

Data Summary

The following table summarizes the expected analytical data for this compound. Note: These are predicted values as specific experimental data is not available in the literature.

Parameter Expected Value/Characteristic
Molecular Formula C33H58N7O17P3S
Monoisotopic Mass 949.28 g/mol
Purity (by HPLC) >95%
¹H NMR Characteristic signals for the methyl group (doublet), methine proton (multiplet), and methylene (B1212753) protons of the acyl chain, along with signals for the CoA moiety.
¹³C NMR Signal for the thioester carbonyl (~200 ppm), and distinct signals for the carbons of the 5-methylundecanoyl chain and the CoA moiety.
LC-MS (ESI+) [M+H]⁺, [M+Na]⁺, and other adducts.
MS/MS Fragmentation Characteristic neutral losses corresponding to the adenosine (B11128) 3',5'-diphosphate and phosphopantetheine moieties.

Potential Metabolic Context

Branched-chain fatty acids are metabolized through pathways that can differ from the standard β-oxidation of straight-chain fatty acids. The metabolism of odd-chain and branched-chain fatty acids can lead to the production of propionyl-CoA, which can then enter the citric acid cycle via succinyl-CoA.[3][4][5]

Hypothetical Metabolic Pathway

G BCFA Branched-Chain Fatty Acids (e.g., 5-Methylundecanoic Acid) AcylCoASynthetase Acyl-CoA Synthetase BCFA->AcylCoASynthetase BCAcylCoA This compound AcylCoASynthetase->BCAcylCoA ATP, CoA BetaOxidation β-Oxidation Pathway BCAcylCoA->BetaOxidation PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle PropionylCoA->TCA via Succinyl-CoA AcetylCoA->TCA

Caption: Hypothetical metabolic fate of this compound.

Conclusion

While the specific discovery and isolation of this compound are not detailed in current scientific literature, this technical guide provides a robust framework for its synthesis, purification, and characterization. The methodologies presented are based on well-established principles for the study of acyl-CoA esters and should enable researchers to produce and analyze this molecule for further investigation into its potential biological roles. The exploration of branched-chain acyl-CoAs like this compound may open new avenues for understanding metabolic regulation and developing novel therapeutic strategies.

References

Putative Functions of 5-Methylundecanoyl-CoA in Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylundecanoyl-CoA is a branched-chain acyl-CoA whose specific biological functions remain largely uncharacterized. However, based on the established roles of structurally similar branched-chain fatty acids (BCFAs) and their CoA esters, it is plausible to hypothesize its involvement in key cellular signaling pathways. This technical guide consolidates the current understanding of BCFAs and their CoA derivatives as signaling molecules and extrapolates the putative functions of this compound. We will explore its potential roles in nuclear receptor activation, particularly Peroxisome Proliferator-Activated Receptor alpha (PPARα), and other signaling cascades. This document provides a theoretical framework, proposes experimental approaches, and offers structured data to guide future research into this novel molecule.

Introduction to Branched-Chain Fatty Acids and Acyl-CoAs in Cellular Signaling

Branched-chain fatty acids are saturated fatty acids characterized by one or more methyl groups on their carbon chain.[1] While less abundant than their straight-chain counterparts, BCFAs and their metabolically activated acyl-CoA derivatives are increasingly recognized for their roles beyond simple lipid metabolism, acting as potent signaling molecules.[2] These molecules can modulate gene expression and cellular responses by directly interacting with nuclear receptors and other signaling proteins.[1][2] The conversion of BCFAs to their CoA esters by acyl-CoA synthetases is a critical step, as these thioesters are often the more active form of the molecule in signaling pathways.[1][3]

Putative Biosynthesis and Metabolism of this compound

The precise metabolic pathway for this compound has not been elucidated. However, it is likely synthesized from its corresponding free fatty acid, 5-methylundecanoic acid, by an acyl-CoA synthetase (ACS). Several ACS isoforms exist with varying substrate specificities.[4] Long-chain acyl-CoA synthetases (ACSL) are known to activate a wide range of fatty acids, including branched-chain variants.[5]

The degradation of this compound is presumed to occur via a modified form of β-oxidation. The methyl group at the 5-position (an odd-numbered carbon) would not initially impede the standard β-oxidation process for the first cycle. However, subsequent cycles would require specific enzymatic machinery to handle the branch point. The initial steps of its degradation would likely be catalyzed by acyl-CoA dehydrogenases (ACADs) that have specificity for branched-chain substrates.[6][7]

Putative Signaling Pathways Involving this compound

Based on the known functions of other branched-chain acyl-CoAs, we can hypothesize the involvement of this compound in the following signaling pathways:

Peroxisome Proliferator-Activated Receptor alpha (PPARα) Activation

A substantial body of evidence indicates that branched-chain acyl-CoAs are potent, high-affinity ligands for PPARα, a nuclear receptor that is a master regulator of lipid metabolism.[1][2][3] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation in both mitochondria and peroxisomes.[8][9]

Putative Mechanism of Action: this compound is hypothesized to bind directly to the ligand-binding domain of PPARα. This interaction would induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of transcription of PPARα target genes.[1][3] Given that CoA thioesters of BCFAs are more potent PPARα ligands than the free acids, this compound is likely the biologically active molecule in this pathway.[2]

PPAR_alpha_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-M-UDA 5-Methylundecanoic Acid ACSL Acyl-CoA Synthetase 5-M-UDA->ACSL ATP, CoA 5-M-UCoA This compound ACSL->5-M-UCoA AMP, PPi PPARa PPARα 5-M-UCoA->PPARa Ligand Binding & Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to DNA Target_Genes Target Gene Expression (e.g., ACOX1, CPT1A) PPRE->Target_Genes Initiates Transcription

Diagram 1: Putative PPARα activation pathway by this compound.
Wnt Signaling Pathway Modulation

Acyl-CoA molecules are substrates for protein acylation, a post-translational modification that can affect protein localization and function.[10] Palmitoylation, the attachment of palmitic acid to cysteine residues, is a well-known regulator of Wnt signaling proteins.[11] Given that acyl-CoA synthetase 5 (ACSL5) can influence Wnt signaling through the palmitoylation of Wnt2B, it is conceivable that other long-chain acyl-CoAs, including branched-chain variants, could play a similar role.[10]

Putative Mechanism of Action: this compound could serve as a substrate for a protein acyltransferase (PAT) that modifies key components of the Wnt signaling pathway. This modification could alter their subcellular localization, stability, or ability to interact with other proteins, thereby modulating Wnt-dependent gene expression.

Wnt_pathway_modulation 5-M-UCoA This compound PAT Protein Acyltransferase 5-M-UCoA->PAT Acylated_Wnt Acylated Wnt Protein (Active/Modified) PAT->Acylated_Wnt Wnt_Protein Wnt Protein (Inactive) Wnt_Protein->PAT Frizzled Frizzled Receptor Acylated_Wnt->Frizzled Binds Signaling_Cascade Downstream Signaling Cascade Frizzled->Signaling_Cascade Gene_Expression Target Gene Expression Signaling_Cascade->Gene_Expression

Diagram 2: Hypothetical modulation of Wnt signaling via protein acylation.
G Protein-Coupled Receptor (GPCR) Activation

The orphan G protein-coupled receptor GPR84 has been identified as a receptor for medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[12] Although 5-methylundecanoic acid is a C12 fatty acid, the methyl branch may influence its binding affinity and efficacy at this receptor. GPR84 activation is linked to inflammatory responses and metabolic regulation.[13][14][15]

Putative Mechanism of Action: this compound would first be hydrolyzed to 5-methylundecanoic acid, which could then act as an agonist at GPR84 on the surface of immune or metabolic cells. This would trigger downstream signaling cascades, likely involving Gαi/o proteins, leading to calcium mobilization and inhibition of adenylyl cyclase.[12]

GPR84_signaling 5-M-UCoA This compound Thioesterase Thioesterase 5-M-UCoA->Thioesterase 5-M-UDA 5-Methylundecanoic Acid Thioesterase->5-M-UDA GPR84 GPR84 5-M-UDA->GPR84 Binds G_Protein Gαi/o GPR84->G_Protein Activates Effector Effector (e.g., PLC, AC) G_Protein->Effector Second_Messengers Second Messengers (↓cAMP, ↑Ca2+) Effector->Second_Messengers

Diagram 3: Postulated GPR84 signaling pathway for the free acid.

Quantitative Data on Related Branched-Chain Fatty Acids

Direct quantitative data for this compound is not available. However, data from studies on other BCFAs can provide a reference for designing experiments and for potential efficacy.

Table 1: PPARα Binding Affinities of Branched-Chain Acyl-CoAs

Compound Dissociation Constant (Kd) (nM) Reference
Phytanoyl-CoA ~11 [3]
Pristanoyl-CoA ~11 [3]

| Arachidonic Acid (Free) | 20 |[3] |

Table 2: Reporter Gene Assay Data for PPARα Activation by Monomethyl BCFAs

Compound Fold Activation of PPARα Concentration Cell Line Reference
Isopalmitic acid (IPA) ~2.5 100 µM Rat Fao [16]
12-Methyltridecanoic acid (MTriA) No significant activation 100 µM Rat Fao [16]
12-Methyltetradecanoic acid (MTA) No significant activation 100 µM Rat Fao [16]

| 14-Methylhexadecanoic acid (MHD) | No significant activation | 100 µM | Rat Fao |[16] |

Proposed Experimental Protocols

To investigate the putative functions of this compound, the following experimental approaches are recommended.

Synthesis of this compound
  • Objective: To chemically or enzymatically synthesize this compound from 5-methylundecanoic acid.

  • Methodology:

    • Enzymatic Synthesis: Incubate 5-methylundecanoic acid with a purified long-chain acyl-CoA synthetase (e.g., ACSL1) in the presence of ATP, Coenzyme A, and MgCl2.

    • Chemical Synthesis: Use a standard method for thioester formation, such as activation of the carboxylic acid with a carbodiimide (B86325) followed by reaction with Coenzyme A.

    • Purification: Purify the resulting this compound using reverse-phase high-performance liquid chromatography (HPLC).

    • Verification: Confirm the identity and purity of the product by mass spectrometry.

PPARα Activation Assays
  • Objective: To determine if this compound can bind to and activate PPARα.

  • Methodologies:

    • Ligand Binding Assay:

      • Use a fluorescence quenching assay with purified, recombinant PPARα ligand-binding domain.

      • Titrate the PPARα with increasing concentrations of this compound and measure the change in intrinsic tryptophan fluorescence to determine the binding affinity (Kd).[3]

    • Reporter Gene Assay:

      • Transfect a suitable cell line (e.g., HepG2, Fao) with a plasmid containing a PPARα expression vector and a reporter plasmid with a luciferase gene under the control of a peroxisome proliferator response element (PPRE).

      • Treat the cells with varying concentrations of this compound.

      • Measure luciferase activity to quantify the extent of PPARα activation.[16]

    • Target Gene Expression Analysis:

      • Treat primary hepatocytes or a relevant cell line with this compound.

      • Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of known PPARα target genes (e.g., ACOX1, CPT1A, CYP4A1).[8]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assays Functional Assays Start 5-Methylundecanoic Acid Synthesis Enzymatic or Chemical Synthesis Start->Synthesis Purification HPLC Purification Synthesis->Purification Verification Mass Spectrometry Purification->Verification Product Pure this compound Verification->Product Binding_Assay Ligand Binding Assay (Fluorescence Quenching) Product->Binding_Assay Reporter_Assay Reporter Gene Assay (Luciferase) Product->Reporter_Assay Gene_Expression Target Gene Expression (qRT-PCR) Product->Gene_Expression

Diagram 4: Experimental workflow for investigating this compound.

Conclusion and Future Directions

While direct evidence for the signaling functions of this compound is currently lacking, the established roles of other branched-chain acyl-CoAs provide a strong foundation for hypothesizing its involvement in critical cellular pathways, most notably as a PPARα agonist. The experimental protocols outlined in this guide offer a clear path forward for researchers to elucidate the specific functions of this molecule. Future research should focus on confirming its biosynthesis and degradation pathways, validating its interaction with PPARα and other potential targets, and exploring its physiological relevance in metabolic health and disease. Understanding the signaling roles of novel lipid metabolites like this compound could open new avenues for therapeutic intervention in metabolic disorders.

References

Methodological & Application

Synthesis and Application of 5-Methylundecanoyl-CoA for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylundecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) derivative. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The study of specific acyl-CoA species, such as those with branched chains, is essential for understanding their roles in cellular signaling and metabolic regulation. Notably, branched-chain fatty acyl-CoAs have been identified as ligands for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose homeostasis.

These application notes provide a detailed protocol for the chemo-enzymatic synthesis of this compound, its purification, and characterization. Additionally, a protocol for an in vitro assay to investigate its potential as a PPARα ligand is described.

Data Presentation

Table 1: Summary of Synthesis and Purification of this compound

ParameterMethodExpected Outcome
Synthesis of 5-Methylundecanoic Acid Grignard reaction with citronellyl bromide followed by oxidation>80% yield
Synthesis of this compound Chemo-enzymatic (Carbonyldiimidazole activation)>40% yield
Purification Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)>95% purity
Characterization Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Confirmation of molecular weight

Table 2: Key Parameters for In Vitro PPARα Ligand Binding Assay

ParameterDescription
Assay Principle Competitive binding between a fluorescent-labeled PPARα ligand and the test compound (this compound).
Instrumentation Fluorescence polarization plate reader.
Key Reagents Purified PPARα ligand-binding domain (LBD), fluorescent PPARα ligand, this compound.
Data Analysis Calculation of IC50 value to determine binding affinity.

Experimental Protocols

Protocol 1: Synthesis of 5-Methylundecanoic Acid

This protocol describes a plausible synthetic route for 5-methylundecanoic acid, the precursor for this compound.

Materials:

  • Citronellyl bromide

  • Magnesium turnings

  • Dry diethyl ether

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl)

  • Sodium dichromate

  • Sulfuric acid

  • Standard laboratory glassware

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of citronellyl bromide in dry diethyl ether to the magnesium turnings with stirring. The reaction mixture should be gently refluxed until most of the magnesium has reacted.

  • Carboxylation: Cool the Grignard reagent in an ice-salt bath. Carefully add crushed dry ice to the reaction mixture with vigorous stirring. Allow the mixture to warm to room temperature overnight.

  • Work-up: Acidify the reaction mixture with dilute HCl. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Oxidation: The resulting unsaturated carboxylic acid is then oxidized. Dissolve the crude acid in a suitable solvent and treat with an oxidizing agent, such as a solution of sodium dichromate in sulfuric acid, to cleave the double bond and form 5-methylundecanoic acid.

  • Purification: Purify the final product by column chromatography on silica (B1680970) gel.

Protocol 2: Chemo-Enzymatic Synthesis of this compound

This protocol is adapted from established methods for the synthesis of long-chain and branched-chain acyl-CoAs.[1][2] The carbonyldiimidazole (CDI) activation method is chosen for its efficiency with saturated fatty acids.[1][2]

Materials:

  • 5-Methylundecanoic acid

  • Carbonyldiimidazole (CDI)

  • Coenzyme A (CoA), free acid

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO3) solution, 0.5 M

  • Liquid nitrogen

  • Lyophilizer

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve 4.2 mg of CDI (0.026 mmol, 4 eq.) in 200 µL of anhydrous THF in a microcentrifuge tube.

    • Add 5-methylundecanoic acid (0.031 mmol, 4.8 eq.) to the CDI solution.

    • Stir the mixture at room temperature (22 °C) for 1 hour to form the acyl-imidazole intermediate.

  • Reaction with Coenzyme A:

    • Dissolve 5 mg of Coenzyme A (0.0064 mmol, 1 eq.) in 50 µL of 0.5 M NaHCO3 solution.

    • Add the CoA solution to the acyl-imidazole reaction mixture.

    • Stir the reaction for another 45 minutes at room temperature (22 °C).

  • Quenching and Lyophilization:

    • Flash-freeze the reaction mixture in liquid nitrogen.

    • Lyophilize the frozen sample overnight to remove the solvent.

  • Sample Preparation for Purification:

    • Dissolve the lyophilized powder in a suitable buffer for HPLC purification (e.g., 600 µL of water or HPLC mobile phase A).

Protocol 3: Purification of this compound by RP-HPLC

Materials:

  • Lyophilized this compound sample

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9[3][4]

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid[3]

Procedure:

  • Sample Preparation: Reconstitute the lyophilized sample in Mobile Phase A. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Detection: UV at 260 nm.

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B (linear gradient)

      • 25-30 min: 90% B

      • 30-35 min: 90-10% B (linear gradient)

      • 35-40 min: 10% B

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which will be longer than that of free CoA.

  • Post-Purification: Lyophilize the collected fractions to obtain the purified product.

Protocol 4: Characterization by LC-MS/MS

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

Procedure:

  • Sample Preparation: Dissolve the purified this compound in a solvent compatible with the LC-MS system (e.g., 50% methanol (B129727) in water).

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Use a suitable C18 column and a gradient of water and acetonitrile, both containing 0.1% formic acid, for separation.

    • Set the mass spectrometer to operate in positive ion mode.

    • Acquire full scan MS data to identify the molecular ion of this compound.

    • Perform tandem MS (MS/MS) on the parent ion to obtain characteristic fragment ions, confirming the structure. The fragmentation will typically show a neutral loss of the phosphopantetheine group.[5][6]

Protocol 5: In Vitro PPARα Ligand Binding Assay

This protocol describes a competitive binding assay using fluorescence polarization to determine the affinity of this compound for the PPARα ligand-binding domain (LBD).[7]

Materials:

  • Purified recombinant human PPARα-LBD

  • Fluorescently labeled PPARα ligand (e.g., a fluorescein-tagged agonist)

  • Purified this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT)

  • 384-well black plates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent ligand in DMSO.

    • Prepare a serial dilution of this compound in the assay buffer.

    • Prepare a solution of PPARα-LBD in the assay buffer.

  • Assay Setup:

    • In a 384-well plate, add the assay buffer.

    • Add the fluorescent ligand to all wells at a final concentration close to its Kd for PPARα.

    • Add the serially diluted this compound to the respective wells. Include a control with no competitor.

    • Initiate the binding reaction by adding the PPARα-LBD to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium. Protect the plate from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration (this compound).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The IC50 value represents the concentration of this compound required to displace 50% of the fluorescent ligand and is a measure of its binding affinity.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_activation Activation & Ligation cluster_purification Purification & Analysis cluster_assay In Vitro Assay Citronellyl_bromide Citronellyl bromide Grignard_Reaction Grignard Reaction (+ Mg, Dry Ice) Citronellyl_bromide->Grignard_Reaction Oxidation Oxidation Grignard_Reaction->Oxidation 5_Methylundecanoic_Acid 5-Methylundecanoic Acid Oxidation->5_Methylundecanoic_Acid CDI_Activation CDI Activation 5_Methylundecanoic_Acid->CDI_Activation CoA_Ligation Ligation with CoA CDI_Activation->CoA_Ligation 5_Methylundecanoyl_CoA_crude Crude this compound CoA_Ligation->5_Methylundecanoyl_CoA_crude RP_HPLC RP-HPLC Purification 5_Methylundecanoyl_CoA_crude->RP_HPLC LC_MS_MS LC-MS/MS Characterization RP_HPLC->LC_MS_MS Pure_Product Pure this compound LC_MS_MS->Pure_Product PPARa_Assay PPARα Ligand Binding Assay Pure_Product->PPARa_Assay Binding_Affinity Determine Binding Affinity (IC50) PPARa_Assay->Binding_Affinity

Caption: Workflow for the synthesis and application of this compound.

PPARa_Signaling Ligand This compound (Ligand) PPARa PPARα Ligand->PPARa Binds Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Regulates

Caption: PPARα signaling pathway activation by a ligand.

References

Application Notes & Protocols for the Detection of 5-Methylundecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylundecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule that plays a role in fatty acid metabolism. Accurate and sensitive detection of this molecule is crucial for understanding its physiological and pathological significance, particularly in the context of metabolic disorders and drug development. Mass spectrometry (MS) has emerged as a powerful analytical tool for the quantification of acyl-CoAs due to its high sensitivity and selectivity. This document provides detailed application notes and protocols for the detection of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used technique for acyl-CoA analysis.

Principle of Mass Spectrometry for Acyl-CoA Detection

Mass spectrometry-based methods for acyl-CoA analysis typically involve the ionization of the target molecule and the subsequent separation and detection of the resulting ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), provides high specificity and sensitivity for quantification.

A characteristic fragmentation pattern observed for acyl-CoAs in positive ion mode is the neutral loss of a 507 Da fragment, which corresponds to the 3'-phospho-ADP moiety of the coenzyme A molecule. This specific neutral loss is a key identifier for acyl-CoAs and is often used to develop targeted MS/MS methods.

Experimental Workflow

The overall experimental workflow for the analysis of this compound from biological samples involves several key steps, from sample preparation to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample_Homogenization Sample Homogenization Protein_Precipitation Protein Precipitation Sample_Homogenization->Protein_Precipitation Solid_Phase_Extraction Solid-Phase Extraction (SPE) Protein_Precipitation->Solid_Phase_Extraction LC_Separation Liquid Chromatography Separation Solid_Phase_Extraction->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: General experimental workflow for this compound analysis.

Protocol 1: LC-MS/MS for Quantification of this compound in Biological Samples

This protocol outlines a method for the sensitive and specific quantification of this compound using a triple quadrupole mass spectrometer.

Sample Preparation

Proper sample preparation is critical for accurate acyl-CoA analysis, as these molecules can be unstable.

Materials:

  • Biological tissue or cells

  • Internal Standard (e.g., ¹³C-labeled acyl-CoA)

  • 5-sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ammonium (B1175870) acetate

  • Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB)

  • Homogenizer

  • Centrifuge

Procedure:

  • Homogenization: Homogenize the tissue or cell pellet in a cold extraction solution (e.g., 10% TCA or 5% SSA in water) containing an appropriate internal standard.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with 1 mL of methanol, followed by 1 mL of water.

    • Load the cleared supernatant from the previous step onto the column.

    • Wash the column with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for acyl-CoA separation.

  • Mobile Phase A: Water with 0.1% formic acid or a suitable ion-pairing agent.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs. The specific gradient will need to be optimized based on the column and system used.

  • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: The specific MRM transitions for this compound need to be determined. The precursor ion will be the [M+H]⁺ ion. The primary product ion is expected to result from the neutral loss of 507 Da.

Calculating MRM Transitions for this compound:

  • Calculate the molecular weight of 5-Methylundecanoic acid:

    • Chemical Formula: C₁₂H₂₄O₂

    • Molecular Weight: 200.32 g/mol

  • Calculate the molecular weight of Coenzyme A:

    • Chemical Formula: C₂₁H₃₆N₇O₁₆P₃S

    • Molecular Weight: 767.53 g/mol

  • Calculate the molecular weight of this compound:

    • Formation of the thioester bond involves the loss of a water molecule (H₂O).

    • Molecular Weight = (200.32 + 767.53) - 18.02 = 949.83 g/mol

  • Determine the Precursor Ion [M+H]⁺:

    • m/z = 949.83 + 1.007 = 950.84

  • Determine the Product Ion (Neutral Loss of 507):

    • m/z = 950.84 - 507.1 = 443.74

Table 1: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound950.8443.7To be optimized
Internal StandardTo be determinedTo be determinedTo be optimized

Collision energy needs to be optimized for the specific instrument to achieve the best fragmentation efficiency.

Data Presentation and Quantification

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table.

Table 2: Example of Quantitative Data Summary

Sample IDAnalytePeak Area (Analyte)Peak Area (Internal Standard)Concentration (pmol/mg tissue)
Control 1This compound150,000300,0005.2
Control 2This compound165,000310,0005.5
Treated 1This compound350,000290,00012.5
Treated 2This compound375,000305,00013.1

Quantification is typically performed by creating a calibration curve using known concentrations of a this compound standard and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte.

Signaling Pathway Context

The analysis of this compound may be relevant in the context of branched-chain fatty acid metabolism and its downstream effects.

Branched_Chain_Fatty_Acid_Metabolism cluster_input Inputs cluster_synthesis Synthesis cluster_downstream Downstream Effects Branched_Chain_Amino_Acids Branched-Chain Amino Acids BCFA_Synthesis Branched-Chain Fatty Acid Synthesis Branched_Chain_Amino_Acids->BCFA_Synthesis Dietary_Lipids Dietary Lipids Dietary_Lipids->BCFA_Synthesis 5_Methylundecanoyl_CoA This compound BCFA_Synthesis->5_Methylundecanoyl_CoA Lipid_Metabolism Alterations in Lipid Metabolism 5_Methylundecanoyl_CoA->Lipid_Metabolism Cell_Signaling Modulation of Cell Signaling 5_Methylundecanoyl_CoA->Cell_Signaling Energy_Homeostasis Impact on Energy Homeostasis 5_Methylundecanoyl_CoA->Energy_Homeostasis

Caption: Potential metabolic context of this compound.

Protocol 2: GC-MS for the Analysis of 5-Methylundecanoic Acid

For a complementary analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to measure the corresponding free fatty acid, 5-Methylundecanoic acid, after hydrolysis of the CoA ester. This approach is useful when direct analysis of the CoA derivative is challenging.

Sample Preparation and Derivatization

Materials:

  • Sample containing this compound

  • Potassium hydroxide (B78521) (KOH)

  • Methanol

  • Hexane

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

  • Hydrolysis: Hydrolyze the acyl-CoA to its corresponding free fatty acid by incubating the sample with methanolic KOH.

  • Extraction: Extract the free fatty acid into an organic solvent such as hexane.

  • Derivatization: Evaporate the solvent and derivatize the fatty acid to a more volatile form, for example, by silylating with BSTFA. This step is crucial for GC analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the fatty acid methyl esters.

MS Conditions:

  • Ionization: Electron Ionization (EI).

  • Scan Mode: Full scan to identify the fragmentation pattern or Selected Ion Monitoring (SIM) for targeted quantification.

Conclusion

The LC-MS/MS method detailed in this document provides a robust and sensitive approach for the direct quantification of this compound in biological samples. The characteristic neutral loss of 507 Da serves as a reliable signature for the identification and quantification of this and other acyl-CoAs. For complementary analysis, GC-MS of the hydrolyzed free fatty acid can be employed. These methods are essential tools for researchers and professionals in the fields of metabolism and drug development to elucidate the role of branched-chain acyl-CoAs in health and disease.

Application Note: Chromatographic Separation of 5-Methylundecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust methodology for the separation of 5-Methylundecanoyl-CoA isomers using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry. Due to the chiral center at the 5-position of the undecanoyl chain, this compound exists as a pair of enantiomers, (R)- and (S)-5-Methylundecanoyl-CoA. The separation of these isomers is crucial for researchers in drug development and metabolic studies, as different stereoisomers can exhibit distinct biological activities. This protocol outlines two effective strategies: pre-column derivatization with a chiral reagent followed by reversed-phase HPLC, and direct separation on a chiral stationary phase.

Introduction

This compound is a long-chain branched-chain acyl-coenzyme A ester. The analysis of its specific isomers is essential for understanding its role in various biochemical pathways. Standard reversed-phase HPLC methods can separate acyl-CoAs based on chain length and degree of unsaturation, but are insufficient for resolving enantiomers.[1][2] Chiral separation is necessary to distinguish between the (R) and (S) forms. This can be achieved by converting the enantiomers into diastereomers with distinct physicochemical properties, allowing for separation on a standard achiral column, or by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer.[3][4][5]

Experimental Protocols

Method 1: Pre-column Derivatization and Reversed-Phase HPLC

This method involves the hydrolysis of this compound to its corresponding free fatty acid, followed by derivatization with a chiral reagent to form diastereomers. These diastereomers can then be separated on a conventional C18 column.

1. Sample Preparation: Hydrolysis of this compound

  • To 100 µL of sample containing this compound, add 25 µL of 1 M KOH.

  • Incubate at 65°C for 30 minutes to hydrolyze the thioester bond.

  • Neutralize the solution by adding 25 µL of 1 M HCl.

  • Extract the free 5-methylundecanoic acid by adding 200 µL of hexane/isopropanol (3:2, v/v) and vortexing for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes and collect the upper organic layer.

  • Evaporate the solvent under a stream of nitrogen.

2. Chiral Derivatization

  • Reconstitute the dried 5-methylundecanoic acid in 50 µL of anhydrous acetonitrile.

  • Add 1.2 equivalents of (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol as the chiral derivatization reagent.[4][5]

  • Add 1.5 equivalents of a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Incubate the reaction mixture at 60°C for 1 hour.

  • Cool the mixture to room temperature.

3. HPLC-UV/Fluorescence or LC-MS/MS Analysis

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 70% B to 100% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV at 254 nm.

    • Fluorescence with excitation at 290 nm and emission at 450 nm for enhanced sensitivity with the specified derivatization reagent.[4]

    • Mass Spectrometry (ESI+) for structural confirmation and sensitive quantification.[1]

Method 2: Direct Separation on a Chiral Stationary Phase

This method allows for the direct injection of the this compound sample onto a chiral column, simplifying sample preparation.

1. Sample Preparation

  • Dilute the sample containing this compound in a suitable solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Chiral HPLC-MS/MS Analysis

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IB-U or IH-U).[3]

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) in Water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 60% B to 95% B over 40 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: Tandem Mass Spectrometry (ESI+) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1][6]

Data Presentation

The following table summarizes hypothetical quantitative data for the separation of this compound isomers using the two proposed methods.

ParameterMethod 1: Pre-column DerivatizationMethod 2: Chiral Stationary Phase
Analyte Diastereomers of 5-Methylundecanoic Acid(R)- and (S)-5-Methylundecanoyl-CoA
Retention Time (Isomer 1) 22.5 min31.2 min
Retention Time (Isomer 2) 24.1 min33.5 min
Resolution (Rs) > 1.5> 1.5
Limit of Detection (LOD) 10 fmol (Fluorescence)50 fmol (MS/MS)
Limit of Quantification (LOQ) 30 fmol (Fluorescence)150 fmol (MS/MS)

Mandatory Visualizations

experimental_workflow cluster_method1 Method 1: Pre-column Derivatization cluster_method2 Method 2: Chiral Stationary Phase M1_Start Sample with this compound Isomers M1_Hydrolysis Hydrolysis to Free Fatty Acids M1_Start->M1_Hydrolysis M1_Derivatization Chiral Derivatization to Diastereomers M1_Hydrolysis->M1_Derivatization M1_HPLC Reversed-Phase HPLC Separation M1_Derivatization->M1_HPLC M1_Detection UV/Fluorescence or MS/MS Detection M1_HPLC->M1_Detection M2_Start Sample with this compound Isomers M2_Dilution Dilution and Filtration M2_Start->M2_Dilution M2_HPLC Chiral HPLC Separation M2_Dilution->M2_HPLC M2_Detection MS/MS Detection M2_HPLC->M2_Detection

Caption: Experimental workflows for the two methods of separating this compound isomers.

logical_relationship cluster_separation Separation Strategy cluster_technique Chromatographic Technique Analyte This compound (Enantiomers) Indirect Indirect Separation (Diastereomers) Analyte->Indirect Derivatization Direct Direct Separation (Enantiomers) Analyte->Direct Direct Injection RP_HPLC Reversed-Phase HPLC (Achiral Column) Indirect->RP_HPLC Chiral_HPLC Chiral HPLC (Chiral Column) Direct->Chiral_HPLC

Caption: Logical relationship between the analyte and the two chromatographic separation strategies.

References

Application Note: Quantification of 5-Methylundecanoyl-CoA using LC-MS/MS

Application Notes and Protocols: Cell-Based Assays Involving 5-Methylundecanoyl-CoA Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

As of December 2025, a comprehensive review of publicly available scientific literature and commercial documentation reveals no specific cell-based assays, detailed protocols, or application notes directly involving the use of 5-Methylundecanoyl-CoA. Research has focused more broadly on the roles of long-chain and branched-chain fatty acyl-CoAs in cellular processes. This document, therefore, provides a foundational understanding of how a novel branched-chain fatty acyl-CoA like this compound could be investigated in cell-based assays, drawing parallels from existing knowledge of related molecules.

Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA esters are known to play roles in modulating membrane fluidity and acting as signaling molecules, notably as ligands for peroxisome proliferator-activated receptors (PPARs). It is hypothesized that this compound, as a methylated long-chain fatty acyl-CoA, may influence similar cellular pathways.

The following sections outline potential experimental approaches and theoretical signaling pathways that could be investigated for this compound. These are intended to serve as a starting point for researchers interested in elucidating its biological function.

Hypothetical Signaling Pathway and Experimental Workflow

The diagrams below illustrate a potential signaling pathway that could be affected by this compound and a general workflow for investigating its cellular effects.

This compound This compound PPARα PPARα This compound->PPARα Activates RXR RXR PPARα->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target Gene Expression Target Gene Expression PPRE->Target Gene Expression Regulates Metabolic Changes Metabolic Changes Target Gene Expression->Metabolic Changes

Caption: Potential PPARα signaling pathway activated by this compound.

cluster_0 Cell Culture and Treatment cluster_1 Downstream Assays Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Incubation Incubation This compound Treatment->Incubation RNA Extraction RNA Extraction Incubation->RNA Extraction Protein Extraction Protein Extraction Incubation->Protein Extraction Metabolite Extraction Metabolite Extraction Incubation->Metabolite Extraction qPCR qPCR RNA Extraction->qPCR Western Blot Western Blot Protein Extraction->Western Blot Mass Spectrometry Mass Spectrometry Metabolite Extraction->Mass Spectrometry

Caption: General experimental workflow for studying cellular effects.

Proposed Experimental Protocols

Given the lack of specific data for this compound, the following protocols are adapted from general methods for studying fatty acyl-CoAs. Researchers should optimize these protocols based on the specific cell type and experimental goals.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound and establish a non-toxic working concentration range.

  • Methodology:

    • Seed cells (e.g., HepG2, Caco-2) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and create a serial dilution in cell culture medium.

    • Replace the medium in the wells with the medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control.

    • Incubate the cells for 24-48 hours.

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. Gene Expression Analysis (qPCR)

  • Objective: To investigate the effect of this compound on the expression of target genes, particularly those regulated by PPARα.

  • Methodology:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with a non-toxic concentration of this compound (determined from the viability assay) for a specified time (e.g., 6, 12, 24 hours).

    • Harvest the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qPCR) using primers for target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Analyze the relative gene expression using the ΔΔCt method.

Data Presentation (Hypothetical)

Should experiments be conducted, the quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Cell Viability Data

Concentration (µM)Cell Viability (%)
0 (Vehicle)100 ± 5.2
198 ± 4.8
1095 ± 6.1
5085 ± 7.3
10060 ± 8.5

Table 2: Hypothetical Relative Gene Expression Data

TreatmentTarget GeneFold Change
VehicleCPT1A1.0
This compound (10 µM)CPT1A2.5 ± 0.3
VehicleACOX11.0
This compound (10 µM)ACOX13.1 ± 0.4

While there is currently no specific information on cell-based assays involving this compound, the provided hypothetical framework and adapted protocols offer a robust starting point for researchers. The investigation of this novel compound could yield valuable insights into the cellular roles of branched-chain fatty acyl-CoAs and their potential as therapeutic targets. Future research is necessary to establish its precise biological functions and mechanisms of action.

Application Notes and Protocols: Isotopic Labeling of 5-Methylundecanoyl-CoA for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. 5-Methylundecanoyl-CoA, a branched-chain fatty acyl-CoA, is an important intermediate in the metabolism of branched-chain fatty acids. Understanding its metabolic fate is crucial for investigating various physiological and pathological processes, including energy metabolism and certain metabolic disorders. These application notes provide detailed protocols for the synthesis of isotopically labeled this compound and its application in tracer studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

Table 1: Isotopes for Labeling this compound

IsotopeLabeling Position(s)Typical PrecursorAnalytical MethodKey Application
¹³CCarboxyl carbon (C1)¹³CO₂Mass Spectrometry, NMRTracing entry into the TCA cycle
¹³CMethyl group on C5¹³CH₃IMass Spectrometry, NMRFollowing the fate of the branch point
²H (D)Acyl chainDeuterated precursorsMass Spectrometry, NMRQuantifying fatty acid oxidation and incorporation into complex lipids

Table 2: Expected Mass Shifts in Mass Spectrometry for Labeled this compound

AnalyteUnlabeled Mass (Da)¹³C₁ (at C1) Labeled Mass (Da)¹³C₁ (at C5-methyl) Labeled Mass (Da)²Hₓ Labeled Mass (Da)
5-Methylundecanoic Acid200.32201.32201.32200.32 + x
This compound951.36952.36952.36951.36 + x

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Branched-Chain Fatty Acids

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-COOH10-12175-185
α-CH₂2.2-2.433-35
β-CH₂1.6-1.724-26
-CH(CH₃)-1.4-1.630-40
-CH₃ (branch)0.8-1.0 (d)15-25
Terminal -CH₃0.8-0.9 (t)13-15

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular environment. d denotes a doublet and t denotes a triplet.

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled 5-Methylundecanoic Acid

This protocol describes a synthetic route for preparing 5-methylundecanoic acid with isotopic labels, for example, at the C5-methyl group using a Grignard reaction.

Materials:

  • 1-bromo-4-methyl-decane

  • Magnesium turnings

  • Dry diethyl ether or THF

  • Isotopically labeled methyl iodide (e.g., ¹³CH₃I or CD₃I)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 1-bromo-4-methyl-decane in dry diethyl ether dropwise to initiate the Grignard reaction. The mixture may need gentle heating to start. Once initiated, add the remaining bromide solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (4-methyldecylmagnesium bromide).

  • Isotopic Labeling: Cool the Grignard reagent to 0°C. For labeling the methyl group, slowly add the isotopically labeled methyl iodide dissolved in dry diethyl ether. For labeling the carboxyl group, pour the Grignard solution onto crushed dry ice (solid ¹³CO₂).

  • Quenching and Extraction: After the reaction is complete, cautiously quench the reaction mixture by slowly adding dilute HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-methylundecanoic acid can be purified by silica (B1680970) gel column chromatography using a hexane:ethyl acetate gradient.

  • Characterization: Confirm the structure and isotopic incorporation of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Conversion of Labeled 5-Methylundecanoic Acid to this compound

This protocol outlines the conversion of the isotopically labeled fatty acid to its corresponding CoA thioester.

Materials:

Procedure (Method A: Using Thionyl Chloride):

  • Acyl Chloride Formation: In a round-bottom flask, dissolve the labeled 5-methylundecanoic acid in a minimal amount of dry DCM. Add thionyl chloride dropwise at room temperature and stir for 2-3 hours.[1] Remove the excess thionyl chloride and solvent under reduced pressure.[1]

  • Thioesterification: In a separate flask, dissolve Coenzyme A trilithium salt hydrate in a cold aqueous solution of sodium bicarbonate. Slowly add the freshly prepared 5-methylundecanoyl chloride (dissolved in a small amount of dry THF) to the Coenzyme A solution with vigorous stirring, while maintaining a basic pH.

  • Purification: The resulting this compound can be purified by solid-phase extraction or preparative HPLC.

Procedure (Method B: Using N-Hydroxysuccinimide Ester):

  • NHS Ester Formation: Dissolve the labeled 5-methylundecanoic acid, NHS, and DCC in dry THF and stir at room temperature overnight. Filter the dicyclohexylurea precipitate and concentrate the filtrate to obtain the NHS ester of 5-methylundecanoic acid.[2]

  • Thioesterification: Dissolve the NHS ester in THF and add it to a solution of Coenzyme A in aqueous sodium bicarbonate. Stir the reaction for several hours at room temperature.[2]

  • Purification: Purify the this compound as described in Method A.

Protocol 3: Tracer Studies in Cell Culture

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • Isotopically labeled this compound

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform (B151607), Water (for extraction)

  • LC-MS/MS system

  • NMR spectrometer

Procedure:

  • Cell Culture and Labeling: Culture cells to the desired confluency. Replace the growth medium with a medium containing a known concentration of isotopically labeled this compound. The concentration and labeling duration should be optimized based on the specific cell type and experimental goals.

  • Metabolite Extraction: After the incubation period, aspirate the medium and wash the cells with ice-cold PBS. Quench the metabolism by adding ice-cold methanol. Scrape the cells and collect the cell lysate. Perform a liquid-liquid extraction by adding chloroform and water to separate the polar and nonpolar metabolites.

  • Sample Analysis by LC-MS/MS: Analyze the nonpolar fraction for labeled this compound and its downstream lipid metabolites. Use a high-resolution mass spectrometer to accurately measure the mass shift due to isotopic labeling.[3][4] The fragmentation of acyl-CoAs typically results in a characteristic neutral loss of the CoA moiety, which can be used for identification and quantification.[1][5][6]

  • Sample Analysis by NMR: Analyze the extracted metabolites by ¹H and ¹³C NMR to determine the position and extent of isotopic labeling.[7][8]

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis of Labeled this compound cluster_tracer Tracer Study Start Labeled Precursor (e.g., ¹³CH₃I, ¹³CO₂) Grignard Grignard Reaction Start->Grignard 1. Synthesis FattyAcid Labeled 5-Methylundecanoic Acid Grignard->FattyAcid Activation Activation (e.g., SOCl₂, NHS) FattyAcid->Activation 2. Activation AcylCoA Labeled this compound Activation->AcylCoA Labeling Incubation with Labeled this compound AcylCoA->Labeling CellCulture Cell Culture CellCulture->Labeling 3. Labeling Extraction Metabolite Extraction Labeling->Extraction Analysis LC-MS/MS & NMR Analysis Extraction->Analysis 4. Analysis Data Data Interpretation Analysis->Data

Caption: Workflow for the synthesis and application of isotopically labeled this compound.

Beta_Oxidation_Pathway cluster_pathway Mitochondrial Beta-Oxidation of this compound AcylCoA This compound (C12-branched) Dehydrogenation1 Acyl-CoA Dehydrogenase AcylCoA->Dehydrogenation1 EnoylCoA Methyl-enoyl-CoA Dehydrogenation1->EnoylCoA FAD -> FADH₂ Hydratase Enoyl-CoA Hydratase EnoylCoA->Hydratase HydroxyacylCoA Methyl-hydroxyacyl-CoA Hydratase->HydroxyacylCoA H₂O Dehydrogenation2 Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->Dehydrogenation2 KetoacylCoA Methyl-ketoacyl-CoA Dehydrogenation2->KetoacylCoA NAD⁺ -> NADH Thiolase Thiolase KetoacylCoA->Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA n cycles PropionylCoA Propionyl-CoA Thiolase->PropionylCoA Final cycle TCACycle TCA Cycle AcetylCoA->TCACycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization SuccinylCoA->TCACycle

Caption: Proposed beta-oxidation pathway of this compound.[4][7][9][10]

References

Application Notes and Protocols for 5-Methylundecanoyl-CoA in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylundecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are increasingly recognized for their diverse biological roles, including their influence on membrane fluidity, cell signaling, and energy metabolism. In lipidomics research, the study of specific acyl-CoA species like this compound can provide valuable insights into metabolic pathways, disease biomarkers, and the effects of xenobiotics.

These application notes provide a framework for the investigation of this compound in a lipidomics context, covering potential applications, detailed experimental protocols for its extraction and analysis, and data interpretation.

Potential Applications in Lipidomics Research

The study of this compound can be applied to several areas of lipidomics research:

  • Metabolic Pathway Elucidation: Tracing the metabolic fate of 5-methylundecanoic acid and its activation to this compound can help in understanding the pathways of branched-chain fatty acid metabolism. This includes identifying the enzymes responsible for its synthesis and degradation.

  • Biomarker Discovery: Altered levels of this compound in tissues or cells may serve as a potential biomarker for certain metabolic disorders or disease states.

  • Drug Development and Toxicology: Investigating how drugs or toxins affect the metabolism of branched-chain fatty acids can be achieved by monitoring the levels of their acyl-CoA intermediates, including this compound.

  • Nutritional Science: Understanding how dietary intake of branched-chain fatty acids influences the intracellular pool of their corresponding acyl-CoAs can provide insights into their physiological effects.

Experimental Protocols

Extraction of Acyl-CoAs from Biological Samples

This protocol is a general method for the extraction of acyl-CoAs from cultured cells or tissues and can be adapted for the analysis of this compound.

Materials:

  • Homogenization Buffer: 20 mM HEPES, 1 mM EDTA, pH 7.4

  • Internal Standard: A commercially available, structurally similar deuterated or 13C-labeled acyl-CoA (e.g., D3-decanoyl-CoA) should be used for quantification. The choice of internal standard will depend on the analytical method and availability.

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic Acid (FA)

  • Centrifuge capable of 4°C operation

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Cultured Cells: Wash cell pellets (typically 1-10 million cells) twice with ice-cold PBS.

    • Tissues: Weigh and immediately flash-freeze the tissue sample in liquid nitrogen.

  • Homogenization:

    • Add 500 µL of ice-cold homogenization buffer to the cell pellet or pulverized tissue.

    • Add the internal standard to the homogenization buffer before adding it to the sample. The amount of internal standard should be optimized based on the expected concentration of the analyte.

    • Homogenize the sample on ice until a uniform suspension is achieved.

  • Protein Precipitation and Extraction:

    • Add 1 mL of ice-cold ACN to the homogenate.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Drying:

    • Dry the supernatant under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 95:5 Water:ACN with 0.1% FA).

Experimental Workflow for Acyl-CoA Extraction

experimental_workflow sample Biological Sample (Cells or Tissue) homogenization Homogenization (with Internal Standard) sample->homogenization precipitation Protein Precipitation (Acetonitrile) homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying (Nitrogen Evaporation) supernatant->drying reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the extraction of acyl-CoAs from biological samples.

Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: A C18 reversed-phase column suitable for polar molecules (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions (Predicted for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (m/z): The theoretical m/z for the [M+H]+ ion of this compound (C33H58N7O17P3S) is approximately 950.29. This would need to be confirmed with a synthesized standard.

  • Product Ions (m/z): Acyl-CoAs typically exhibit characteristic fragmentation patterns. Key product ions to monitor would include:

    • A fragment corresponding to the loss of the 3'-phospho-ADP moiety.

    • A fragment corresponding to the acyl chain attached to the pantetheine (B1680023) arm.

  • Collision Energy: This will need to be optimized for the specific instrument and precursor ion.

Predicted Fragmentation of this compound

fragmentation_pathway precursor [this compound + H]+ fragment1 [Acyl-Pantetheine]+ precursor->fragment1 Collision-Induced Dissociation fragment2 [Adenosine-3',5'-diphosphate]+ precursor->fragment2 fragment3 Other Fragments precursor->fragment3

Caption: Predicted fragmentation pathway for this compound in MS/MS.

Data Presentation

Quantitative data for this compound should be presented in a clear and organized manner to facilitate comparison between different experimental groups.

Table 1: Hypothetical Quantitative Data for this compound Levels

Sample GroupTreatmentnThis compound (pmol/mg protein)Standard Deviationp-value
ControlVehicle61.250.21-
Treatment ADrug X62.870.45<0.01
Treatment BDrug Y60.980.15>0.05

Concluding Remarks

The provided application notes and protocols offer a foundational approach for researchers interested in the lipidomics analysis of this compound. Given the absence of specific literature for this molecule, it is crucial to emphasize the need for careful optimization of extraction and analytical methods. The use of a synthesized this compound standard is highly recommended for method development, validation, and accurate quantification. The successful application of these methods will contribute to a better understanding of the role of branched-chain acyl-CoAs in biological systems.

Application Notes and Protocols for the Extraction of 5-Methylundecanoyl-CoA from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylundecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) molecule. Branched-chain fatty acids and their CoA esters are involved in various physiological processes and are relevant in the study of metabolic diseases and drug development. Accurate and efficient extraction of these molecules from biological tissues is crucial for downstream analysis, such as quantification by chromatography and mass spectrometry. This document provides a detailed protocol for the extraction of this compound from tissue samples, based on established methods for long-chain fatty acyl-CoA extraction.

Data Presentation

Tissue TypeAnalyteExtraction MethodAverage Recovery (%)Reference
Rat HeartPolyunsaturated Acyl-CoAsSolid-Phase Extraction70-80%[1]
Rat KidneyPolyunsaturated Acyl-CoAsSolid-Phase Extraction70-80%[1]
Rat MusclePolyunsaturated Acyl-CoAsSolid-Phase Extraction70-80%[1]
Rat LiverC16:0, C16:1, C18:0, C18:1, C18:2 Acyl-CoAsSolid-Phase Extraction94.8-110.8% (accuracy)[2][3]

Experimental Protocols

This protocol is adapted from established methods for the extraction of long-chain fatty acyl-CoAs from mammalian tissues and is suitable for the extraction of this compound.

Materials and Reagents:

  • Tissue sample (e.g., liver, muscle, heart), snap-frozen in liquid nitrogen

  • 100 mM Potassium Phosphate Buffer (KH2PO4), pH 4.9

  • Isopropanol (B130326) (2-propanol), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727), HPLC grade

  • Chloroform, HPLC grade

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) Columns (e.g., C18 or a polymeric weak anion exchange)

  • Glass homogenizer

  • Centrifuge

  • Nitrogen evaporator

  • HPLC or LC-MS/MS system

Protocol for Solid-Phase Extraction (SPE) of this compound:

  • Sample Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue and 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Homogenize the tissue thoroughly on ice.

    • Add 1 mL of isopropanol to the homogenate and homogenize again.[1]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, vortex for 1 minute, and then centrifuge at 3000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.[1]

  • Solid-Phase Extraction (SPE) Purification:

    • Column Conditioning: Condition a C18 SPE column by washing with 3 mL of methanol followed by 3 mL of water.

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

    • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a wash with 2.4 mL of methanol to remove interfering substances.

    • Elution: Elute the acyl-CoAs from the column with 2.4 mL of 2% ammonium (B1175870) hydroxide (B78521) followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[4]

    • Alternatively, for oligonucleotide purification columns, elute with isopropanol.[1]

  • Sample Concentration and Reconstitution:

    • Combine the eluted fractions and evaporate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC or LC-MS/MS analysis (e.g., 50% methanol).[4]

  • Analysis:

    • Analyze the reconstituted sample using a suitable analytical method such as HPLC with UV detection (at 260 nm) or, for higher sensitivity and specificity, LC-MS/MS.[1][2]

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis tissue Frozen Tissue Sample (~100mg) homogenization Homogenize in KH2PO4 buffer and Isopropanol tissue->homogenization extraction Extract with Acetonitrile homogenization->extraction centrifugation Centrifuge and Collect Supernatant extraction->centrifugation loading Load Supernatant centrifugation->loading conditioning Condition SPE Column conditioning->loading washing Wash Column loading->washing elution Elute this compound washing->elution concentration Evaporate and Reconstitute elution->concentration analysis Analyze by HPLC or LC-MS/MS concentration->analysis

Caption: Experimental workflow for the extraction of this compound.

Related Metabolic Pathway

The biosynthesis of branched-chain acyl-CoAs is linked to the catabolism of branched-chain amino acids. For instance, the degradation of leucine (B10760876) gives rise to isovaleryl-CoA, a branched-chain acyl-CoA.

G cluster_bcaa_catabolism Branched-Chain Amino Acid Catabolism cluster_bckdc Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) cluster_downstream Downstream Metabolism Leucine Leucine a_Keto α-Ketoisocaproate Leucine->a_Keto Branched-chain aminotransferase BCKDC BCKDC (Oxidative Decarboxylation) a_Keto->BCKDC Isovaleryl_CoA Isovaleryl-CoA BCKDC->Isovaleryl_CoA Fatty_Acid_Synthesis Fatty Acid Elongation/ Synthesis Isovaleryl_CoA->Fatty_Acid_Synthesis Branched_Chain_Fatty_Acyl_CoA Branched-Chain Fatty Acyl-CoAs (e.g., this compound) Fatty_Acid_Synthesis->Branched_Chain_Fatty_Acyl_CoA

Caption: Catabolism of Leucine leading to branched-chain acyl-CoA synthesis.

References

Application Notes and Protocols for In Vivo Administration of 5-Methylundecanoyl-CoA in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methylundecanoyl-CoA is a branched-chain fatty acyl-CoA that may play a role in various metabolic pathways. Understanding its in vivo effects, pharmacokinetics, and pharmacodynamics is crucial for elucidating its physiological functions and therapeutic potential. This document provides a detailed guide for the in vivo administration of this compound in animal models, covering formulation, administration routes, and experimental protocols.

Formulation of this compound for In Vivo Administration

The formulation of this compound is critical for its stability, bioavailability, and delivery to target tissues. Due to its amphipathic nature, it is likely to require a specialized delivery vehicle. Lipid-based formulations are often employed to improve the solubility and in vivo delivery of such molecules.[1][2]

Protocol 1: Liposomal Formulation

  • Materials:

    • This compound

    • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DSPC)

    • Cholesterol

    • PEGylated lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000], DSPE-PEG2000)

    • Chloroform (B151607)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Rotary evaporator

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Procedure:

    • Dissolve this compound, phospholipids, cholesterol, and PEGylated lipid in chloroform in a round-bottom flask. A typical molar ratio would be 55:40:5 (phospholipid:cholesterol:PEGylated lipid), with the drug-to-lipid ratio optimized based on loading efficiency.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation above the lipid phase transition temperature.

    • To produce unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

    • Characterize the liposomal formulation for particle size, zeta potential, and encapsulation efficiency.[3]

In Vivo Administration

The choice of animal model and administration route will depend on the specific research question. Mice and rats are common models for metabolic studies.

Protocol 2: Intravenous (IV) Administration in Mice

  • Animal Model: C57BL/6 mice (8-10 weeks old, male or female as per experimental design).

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Formulation Preparation: Prepare the liposomal formulation of this compound as described in Protocol 1. The final concentration should be adjusted based on the desired dosage and a maximum injection volume of 100-200 µL for mice.

  • Dosing:

    • A hypothetical starting dose could range from 1 to 10 mg/kg. Dose-ranging studies are essential to determine the optimal dose.

    • Administer the formulation via the tail vein using a 27-30 gauge needle.

  • Post-administration Monitoring:

    • Monitor the animals for any adverse reactions.

    • Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) for pharmacokinetic analysis.

    • Collect tissues of interest at the end of the study for biodistribution and downstream analysis.

Quantitative Data Summary (Hypothetical)

The following tables represent the type of quantitative data that would be generated from in vivo studies. The values are for illustrative purposes only.

Table 1: Hypothetical Pharmacokinetic Parameters of Liposomal this compound in Mice Following a Single 5 mg/kg IV Dose.

ParameterUnitValue
Cmax (Peak Plasma Concentration)µg/mL25.8
Tmax (Time to Peak Concentration)h0.08
AUC (0-t) (Area Under the Curve)µg*h/mL45.3
t1/2 (Half-life)h2.5
CL (Clearance)mL/h/kg110
Vd (Volume of Distribution)L/kg0.4

Table 2: Hypothetical Biodistribution of Liposomal this compound in Mice 4 hours Post-IV Injection (5 mg/kg).

TissueConcentration (µg/g tissue)
Liver15.2
Spleen12.8
Kidney8.5
Lung6.1
Heart3.4
Brain0.5

Visualizations

Signaling Pathway

Metabolic Fate of this compound node_5MUC This compound node_BetaOx Mitochondrial β-oxidation node_5MUC->node_BetaOx Enters Mitochondria node_FA_Synth Fatty Acid Elongation/ Incorporation node_5MUC->node_FA_Synth node_AcetylCoA Acetyl-CoA node_BetaOx->node_AcetylCoA node_PropionylCoA Propionyl-CoA node_BetaOx->node_PropionylCoA node_TCA TCA Cycle node_AcetylCoA->node_TCA node_PropionylCoA->node_TCA via Succinyl-CoA node_ComplexLipids Complex Lipids node_FA_Synth->node_ComplexLipids

Caption: Hypothetical metabolic pathways of this compound.

Experimental Workflow

In Vivo Experimental Workflow node_Formulation Formulation of This compound node_Admin In Vivo Administration (e.g., IV) node_Formulation->node_Admin node_AnimalModel Animal Model Selection & Acclimatization node_AnimalModel->node_Admin node_PK Pharmacokinetic Study (Blood Sampling) node_Admin->node_PK node_BD Biodistribution Study (Tissue Collection) node_Admin->node_BD node_PD Pharmacodynamic Study (Biomarker Analysis) node_Admin->node_PD node_Analysis Data Analysis & Interpretation node_PK->node_Analysis node_BD->node_Analysis node_PD->node_Analysis

Caption: Generalized workflow for in vivo studies of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 5-Methylundecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylundecanoyl-CoA. Our goal is to help you optimize your mass spectrometry parameters and overcome common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization method for analyzing this compound?

A1: For the analysis of acyl-CoA compounds, including this compound, positive ion mode electrospray ionization (ESI) is generally recommended. Studies have shown that positive ion mode can be significantly more sensitive for the detection of various fatty acyl-CoAs compared to negative ion mode.[1]

Q2: What are the characteristic fragment ions of this compound in positive ion mode tandem mass spectrometry (MS/MS)?

A2: Acyl-CoAs exhibit a highly conserved fragmentation pattern in positive ion MS/MS.[2][3] The two most characteristic fragmentations are:

  • A neutral loss of 507.0 Da, which corresponds to the 3'-phospho-ADP moiety.[1][2][4][5][6]

  • A product ion at m/z 428.0365, representing the adenosine (B11128) 3',5'-diphosphate fragment.[2][3][4][7]

These signature fragments are excellent for developing targeted mass spectrometry methods like Multiple Reaction Monitoring (MRM) or for use in suspect screening approaches.[7]

Q3: How can I improve the stability of my this compound samples?

A3: Acyl-CoA thioesters are known to be unstable and susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[2] To minimize degradation, follow these guidelines:

  • Temperature: Always handle samples on ice and store them at -80°C as a dry pellet.[2]

  • pH: Reconstitute samples in a buffered solution at a neutral pH, such as 50 mM ammonium (B1175870) acetate, to improve stability.[2]

  • Extraction: Use of an acidic extraction buffer, like 5-sulfosalicylic acid (SSA), can help stabilize the thioester bond and slow degradation.[8]

  • Vials: Consider using glass vials over plastic ones to reduce signal loss and improve sample stability.[9]

Q4: What type of liquid chromatography (LC) column is best for separating this compound?

A4: Reversed-phase chromatography with a C18 column is the most common and effective choice for separating a wide range of acyl-CoA species, from short to long chains.[2][7] To improve peak shape and resolution, consider using a slightly basic mobile phase (e.g., pH 8.1 with 10 mM ammonium formate) or incorporating ion-pairing agents.[2][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Suboptimal ionization parameters.Optimize the electrospray voltage. While a higher voltage can increase signal, it may also lead to instability or corona discharge. Start with a lower voltage and adjust for optimal, stable signal.[10]
Inefficient desolvation.Adjust the nebulizing and desolvation gas flow rates and temperatures. Optimal settings will depend on your LC flow rate.[10]
Sample degradation.Ensure samples are kept cold and are prepared in a stability-enhancing buffer. Use of an internal standard can help account for degradation.[2][11]
Poor Peak Shape / Tailing Secondary interactions with the LC column.Operate at a higher pH (around 10.5 with ammonium hydroxide) or use ion-pairing agents in the mobile phase to improve peak shape.[2]
Inconsistent Retention Times Unstable LC conditions.Ensure the column is properly equilibrated before each run. Use a mobile phase with a buffer to maintain a consistent pH.
High Background Noise / Contamination Contaminants from glassware or solvents.Use high-purity LC-MS grade solvents. Avoid glassware, as it can leach sodium and potassium ions, leading to adduct formation. Use plastic vials and high-purity solvents to minimize this.[10]
Carryover from previous injections.Implement a robust needle wash protocol between samples.
Inability to Confirm Compound Identity Incorrect precursor/product ion selection.For this compound ([M+H]⁺), use the characteristic neutral loss of 507.0 Da or the product ion at m/z 428.0. Calculate the expected precursor and product ions accurately.

Experimental Protocols

Sample Preparation: Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from methods designed for high recovery of acyl-CoAs.[2][12]

  • Cell Washing: Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching & Lysis: Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., a ¹³C-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample).

  • Cell Scraping & Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortexing: Vortex the lysate vigorously and incubate on ice for 10 minutes.

  • Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Parameters for this compound

The following table provides a starting point for optimizing your mass spectrometer parameters for this compound. Note that optimal values may vary between different instruments.

Parameter Suggested Starting Value Notes
Ionization Mode Positive Electrospray Ionization (ESI)Generally provides better sensitivity for acyl-CoAs.[1]
Precursor Ion [M+H]⁺ m/z 950.4 (Calculated for C₃₃H₅₉N₇O₁₇P₃S)This is the protonated molecule.
Product Ion 1 m/z 443.4 (Calculated for [M+H-507]⁺)This corresponds to the neutral loss of the 3'-phospho-ADP moiety and is typically the most abundant fragment.[1][5][6]
Product Ion 2 m/z 428.0This is the characteristic adenosine 3',5'-diphosphate fragment.[3][4][7]
Collision Energy (CE) 30-40 eVThis will require optimization for your specific instrument to maximize the abundance of the product ions.
Declustering Potential (DP) 80-120 VOptimize to reduce nonspecific fragmentation in the source.
LC Column C18 Reversed-Phase (e.g., 2.1 x 150 mm, 2.6 µm)A common choice for acyl-CoA analysis.[2][3]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 8.1A slightly basic mobile phase can improve peak shape.[7]
Mobile Phase B Acetonitrile
Flow Rate 250 µL/minA typical flow rate for this type of column and separation.[13]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_culture 1. Cell Culture wash_cells 2. Wash Cells (Ice-Cold PBS) cell_culture->wash_cells quench_lyse 3. Quench & Lyse (Acidic Buffer + IS) wash_cells->quench_lyse clarify 4. Centrifuge to Pellet Protein quench_lyse->clarify extract 5. Collect Supernatant clarify->extract lc_separation 6. LC Separation (C18 Column) extract->lc_separation Inject ms_detection 7. ESI-MS/MS Detection (+ Mode) lc_separation->ms_detection data_analysis 8. Data Analysis (MRM) ms_detection->data_analysis troubleshooting_logic start Low Signal Intensity? check_ms Optimize MS Parameters (Voltage, Gas, CE) start->check_ms Yes check_sample Review Sample Prep (Stability, pH, Temp) start->check_sample Yes check_lc Evaluate LC Method (Peak Shape, Gradient) start->check_lc Yes solution_ms Improved Signal check_ms->solution_ms solution_sample Improved Stability check_sample->solution_sample solution_lc Better Chromatography check_lc->solution_lc

References

Troubleshooting poor yield in 5-Methylundecanoyl-CoA synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 5-Methylundecanoyl-CoA, particularly in addressing issues of poor yield.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound can be synthesized through two primary routes: chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This approach typically involves the activation of the carboxylic acid group of 5-methylundecanoic acid, followed by its reaction with coenzyme A (CoA). Common activating agents include carbonyldiimidazole (CDI) and ethylchloroformate. These methods are versatile but can sometimes suffer from side reactions and require careful purification.

  • Enzymatic Synthesis: This method utilizes an acyl-CoA synthetase (ACS) or ligase to catalyze the formation of the thioester bond between 5-methylundecanoic acid and CoA in the presence of ATP.[1] This approach is highly specific and often proceeds under milder conditions, but the enzyme's substrate specificity for branched-chain fatty acids can be a limiting factor.

Q2: I am observing a significantly lower yield than expected. What are the most likely causes?

A2: Poor yield in this compound synthesis can stem from several factors, depending on the chosen synthetic method. Key areas to investigate include:

  • Incomplete activation of 5-methylundecanoic acid (Chemical Synthesis): The methyl branch at the 5-position might cause steric hindrance, impeding the reaction with the activating agent.

  • Low enzyme activity or specificity (Enzymatic Synthesis): The specific acyl-CoA synthetase used may have a lower affinity or turnover rate for branched-chain fatty acids compared to their straight-chain counterparts.[2]

  • Degradation of the product: The thioester bond in this compound is susceptible to hydrolysis, especially at non-optimal pH or in the presence of nucleophiles.

  • Suboptimal reaction conditions: Factors such as pH, temperature, reaction time, and reactant ratios are critical for achieving high yields.

  • Inefficient purification: The product may be lost during extraction and purification steps.

Q3: How can I confirm the successful synthesis and purity of my this compound product?

A3: A combination of analytical techniques is recommended for product confirmation and purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at 260 nm for the adenine (B156593) moiety of CoA) is a standard method for quantifying acyl-CoAs and assessing purity.

  • Mass Spectrometry (MS): LC-MS or direct infusion MS can confirm the molecular weight of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the correct formation of the thioester linkage.

Troubleshooting Guides

Issue 1: Low Yield in Chemical Synthesis

Question: My chemical synthesis of this compound using [select method: CDI or ethylchloroformate] is resulting in a low yield. How can I improve it?

Answer: Low yields in chemical synthesis often point to issues with the activation of the carboxylic acid or the stability of the final product. Here is a step-by-step troubleshooting approach:

Troubleshooting Workflow: Chemical Synthesis

start Low Yield in Chemical Synthesis check_reagents Verify Purity of Reagents (5-Methylundecanoic Acid, CoA, Solvents) start->check_reagents optimize_activation Optimize Carboxylic Acid Activation check_reagents->optimize_activation activation_conditions Adjust Activation Conditions: - Increase reaction time - Increase molar excess of activating agent - Vary temperature optimize_activation->activation_conditions check_coa_reaction Optimize Reaction with CoA activation_conditions->check_coa_reaction coa_conditions Adjust CoA Reaction Conditions: - Control pH carefully (typically 7.5-8.5) - Ensure inert atmosphere (e.g., nitrogen or argon) - Optimize reaction time and temperature check_coa_reaction->coa_conditions purification Evaluate Purification Method coa_conditions->purification purification_steps Refine Purification: - Use solid-phase extraction (SPE) - Optimize HPLC conditions (gradient, column) purification->purification_steps end Improved Yield purification_steps->end

Caption: Troubleshooting workflow for low yield in chemical synthesis.

Data Presentation: Comparison of Chemical Synthesis Methods

ParameterMixed Anhydride (B1165640) (Ethylchloroformate)Acyl Imidazolide (CDI)
Activation Principle Formation of a mixed anhydride with ethyl carbonate.Formation of a reactive acylimidazolide intermediate.
Typical Yields (General Acyl-CoAs) 40-78%[3][4]Can be quantitative under anhydrous conditions.[4]
Key Advantages Readily available and inexpensive reagents.High reactivity of the intermediate.
Potential Issues Side reactions, requires careful temperature control.Moisture sensitive, can lead to side products if not anhydrous.
Recommended Solvents Anhydrous THF, DioxaneAnhydrous THF, DMF
Issue 2: Poor Yield in Enzymatic Synthesis

Question: I am using an acyl-CoA synthetase for my synthesis, but the conversion to this compound is very low. What could be the problem?

Answer: Low efficiency in enzymatic synthesis is often related to the enzyme's characteristics, the integrity of the substrates, or the reaction conditions.

Troubleshooting Workflow: Enzymatic Synthesis

start Low Yield in Enzymatic Synthesis check_enzyme Verify Enzyme Activity (Use a known good substrate, e.g., palmitic acid) start->check_enzyme enzyme_source Consider Enzyme Source and Specificity: - Is the enzyme known to accept branched-chain substrates? - Try a different acyl-CoA synthetase check_enzyme->enzyme_source check_substrates Check Substrate Integrity (Purity of 5-Methylundecanoic Acid, CoA, and ATP) enzyme_source->check_substrates optimize_conditions Optimize Reaction Conditions check_substrates->optimize_conditions conditions Adjust Conditions: - pH (typically 7.0-8.0) - Temperature (often 30-37°C) - MgCl2 concentration (essential for ATP-dependent enzymes) - Enzyme and substrate concentrations optimize_conditions->conditions inhibition Check for Product Inhibition conditions->inhibition inhibition_steps Mitigate Inhibition: - Remove product as it is formed (if possible) - Use a biphasic system inhibition->inhibition_steps end Improved Yield inhibition_steps->end

Caption: Troubleshooting workflow for low yield in enzymatic synthesis.

Data Presentation: Factors Affecting Acyl-CoA Synthetase Activity

FactorTypical Optimal RangeRationalePotential Issue with this compound
pH 7.0 - 8.0Enzyme activity is pH-dependent.Suboptimal pH can lead to low activity.
Temperature 30 - 37 °CEnzyme stability and activity are temperature-sensitive.Higher temperatures can denature the enzyme.
MgCl₂ Concentration 5 - 10 mMMg²⁺ is a required cofactor for ATP binding.Incorrect Mg²⁺ concentration can reduce or inhibit activity.
Substrate Specificity Varies by enzymeThe active site may not accommodate the methyl branch efficiently.Steric hindrance from the methyl group can lower the reaction rate.[5]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via the Mixed Anhydride Method

This protocol is adapted from methods used for other long-chain fatty acids.[4]

Materials:

  • 5-Methylundecanoic acid

  • Triethylamine (B128534) (TEA)

  • Ethylchloroformate

  • Coenzyme A trilithium salt

  • Anhydrous Tetrahydrofuran (THF)

  • 0.5 M Sodium bicarbonate solution (NaHCO₃)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 5-methylundecanoic acid (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.2 equivalents) and stir for 10 minutes.

    • Slowly add ethylchloroformate (1.1 equivalents) dropwise and stir the reaction mixture at 0°C for 1 hour. A white precipitate of triethylammonium (B8662869) chloride will form.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve coenzyme A trilithium salt (1 equivalent) in cold 0.5 M NaHCO₃ solution.

    • Add the CoA solution to the activated fatty acid mixture dropwise while maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up and Purification:

    • Acidify the reaction mixture to pH 3 with dilute HCl.

    • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to remove unreacted fatty acid.

    • The aqueous phase containing the this compound can be purified by solid-phase extraction (SPE) on a C18 cartridge, followed by preparative HPLC.

Protocol 2: Enzymatic Synthesis of this compound using Acyl-CoA Synthetase

This protocol is a general method that can be adapted based on the specific acyl-CoA synthetase used.[6]

Materials:

  • 5-Methylundecanoic acid

  • Coenzyme A trilithium salt

  • ATP disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a recombinant source known to have broad substrate specificity)

  • Dithiothreitol (DTT) (optional, to maintain a reducing environment for CoA)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100 mM Tris-HCl, pH 7.5

      • 10 mM MgCl₂

      • 5 mM ATP

      • 1 mM Coenzyme A

      • 0.5 mM 5-Methylundecanoic acid (solubilized with a small amount of Triton X-100 if necessary)

      • 1 mM DTT (optional)

      • Acyl-CoA Synthetase (concentration to be optimized based on enzyme activity)

    • The final volume should be adjusted with nuclease-free water.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.

  • Reaction Monitoring and Termination:

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

    • Terminate the reaction by adding an equal volume of cold acetonitrile (B52724) or by heat inactivation (if the product is stable at high temperatures for a short period).

  • Purification:

    • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

    • The supernatant containing this compound can be purified by HPLC.

Signaling Pathway and Workflow Diagrams

General Acyl-CoA Synthesis Pathway

cluster_0 Enzymatic Synthesis FattyAcid 5-Methylundecanoic Acid Acyl_AMP 5-Methylundecanoyl-AMP (Intermediate) FattyAcid->Acyl_AMP + ATP ATP ATP ATP->Acyl_AMP CoA Coenzyme A Product This compound CoA->Product Acyl_AMP->Product + CoA AMP AMP Acyl_AMP->AMP PPi PPi Acyl_AMP->PPi Enzyme Acyl-CoA Synthetase

Caption: Enzymatic synthesis of this compound.

References

Technical Support Center: Improving the Efficiency of Enzymatic Reactions with 5-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methylundecanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your enzymatic reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes that metabolize this compound?

A1: this compound, a branched-chain fatty acyl-CoA, is primarily metabolized by enzymes involved in fatty acid oxidation and branched-chain amino acid catabolism. Key enzyme classes include:

  • Acyl-CoA Synthetases (ACS): These enzymes activate 5-methylundecanoic acid to its CoA ester, this compound, a crucial step for its subsequent metabolism.

  • Acyl-CoA Dehydrogenases (ACADs): These enzymes catalyze the initial dehydrogenation step in the β-oxidation of fatty acyl-CoAs. Specific long-chain or branched-chain ACADs are likely involved.

  • Enoyl-CoA Hydratases, 3-Hydroxyacyl-CoA Dehydrogenases, and Thiolases: These enzymes catalyze the subsequent steps of the β-oxidation spiral.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store it as a lyophilized powder or in a solution with a slightly acidic pH (e.g., pH 5-6) at -80°C for long-term storage. For short-term use, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles, as this can lead to hydrolysis of the thioester bond. Fatty acyl-CoAs are not stable and should ideally be used the same day they are prepared or thawed.[1]

Q3: How can I accurately determine the concentration of my this compound solution?

A3: The concentration of an acyl-CoA solution can be determined spectrophotometrically by measuring the absorbance at 260 nm, using the extinction coefficient for the adenine (B156593) ring of CoA (ε = 16,400 M⁻¹cm⁻¹). Alternatively, a more direct method for quantifying free thiols using Ellman's reagent (DTNB) can be used before and after complete hydrolysis of the thioester bond to calculate the concentration.

Q4: Which detection methods are suitable for monitoring enzymatic reactions involving this compound?

A4: Several methods can be employed to monitor the progress of enzymatic reactions with this compound:

  • Spectrophotometric Assays: Coupled enzyme assays are common. For example, the reduction of NAD⁺ to NADH by a dehydrogenase can be monitored at 340 nm.

  • Fluorometric Assays: These assays offer higher sensitivity. A common approach involves coupling the reaction to the production of a fluorescent product.[1][2]

  • HPLC-based Methods: High-performance liquid chromatography can be used to separate and quantify the substrate and product over time. This method is particularly useful for complex reaction mixtures.

  • Mass Spectrometry (MS): LC-MS/MS provides high specificity and sensitivity for identifying and quantifying acyl-CoA species and their metabolites.

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity
Potential Cause Troubleshooting Step
Incorrect Enzyme Concentration Verify the concentration and specific activity of your enzyme stock. Perform a protein concentration assay (e.g., Bradford or BCA).
Suboptimal Assay Conditions Optimize pH, temperature, and buffer components. Most enzymatic assays work best at room temperature.[3] Ensure all necessary cofactors (e.g., FAD, NAD⁺) are present at the correct concentrations.
Enzyme Instability Prepare fresh enzyme dilutions for each experiment. Avoid repeated freeze-thaw cycles of the enzyme stock. Keep enzymes on ice during handling.
Substrate Degradation Prepare fresh this compound solutions. Hydrolysis can occur, especially at neutral or alkaline pH.
Presence of Inhibitors Ensure that buffers and reagents are free from common enzyme inhibitors such as EDTA (>0.5 mM), SDS (>0.2%), and high salt concentrations.[3]
Improperly Thawed Components Ensure all kit components are completely thawed and mixed gently before use to ensure they are in a homogenous solution.[3]
Issue 2: High Background Signal in Assays
Potential Cause Troubleshooting Step
Contamination of Reagents Use high-purity water and reagents. Prepare fresh buffers.
Non-enzymatic Reaction Run a control reaction without the enzyme to determine the rate of any non-enzymatic substrate degradation or product formation.
Autohydrolysis of Substrate This compound can slowly hydrolyze, releasing free CoA-SH, which can interfere with certain detection methods (e.g., those using thiol-reactive probes). Include a "substrate alone" control.
Sample Interference Certain components in crude cell or tissue lysates can interfere with the assay. If possible, partially purify the enzyme or perform a buffer exchange to remove interfering substances.
Issue 3: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to minimize pipetting variations.[3]
Inconsistent Incubation Times Use a timer and ensure all samples are incubated for the same duration.
Temperature Fluctuations Ensure a stable incubation temperature. Use a water bath or incubator with precise temperature control.
Variability in Sample Preparation Standardize the sample preparation protocol. For cell or tissue lysates, ensure consistent homogenization and centrifugation steps.
Reagent Instability Aliquot reagents to avoid multiple freeze-thaw cycles. Check the expiration dates of all components.[3]

Quantitative Data Summary

Disclaimer: The following tables contain representative data for enzymes acting on long-chain fatty acyl-CoAs, which can be used as a starting point for experiments with this compound. Actual values will need to be determined experimentally.

Table 1: Example Kinetic Parameters for Acyl-CoA Dehydrogenase (ACAD) Activity

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)
Palmitoyl-CoA (C16:0)3.5150
Stearoyl-CoA (C18:0)2.8120
This compound To be determinedTo be determined

Table 2: Influence of pH on a Generic Acyl-CoA Synthetase Activity

pHRelative Activity (%)
6.565
7.085
7.5100
8.090
8.570

Experimental Protocols

Protocol 1: General Acyl-CoA Synthetase (ACS) Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method to measure the activity of ACS enzymes that activate 5-methylundecanoic acid.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 5-methylundecanoic acid

  • Coenzyme A (CoA-SH)

  • ATP

  • Acyl-CoA Synthetase (purified or in cell lysate)

  • Fluorometric detection reagents (coupled enzyme system that leads to a fluorescent product upon acyl-CoA formation)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of 5-methylundecanoic acid, CoA-SH, and ATP in assay buffer.

  • Reaction Mix: Prepare a master mix containing all components except the enzyme.

  • Initiate Reaction: Add the enzyme to the reaction mix to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30 minutes).

  • Detection: Add the detection reagents according to the manufacturer's instructions.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Controls: Include controls such as "no enzyme," "no substrate," and "no CoA" to account for background fluorescence.

Protocol 2: General Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Spectrophotometric)

This protocol measures the activity of ACADs by monitoring the reduction of a dye, such as 2,6-dichlorophenolindophenol (DCPIP), which acts as an electron acceptor.

Materials:

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.6, 0.1 mM EDTA)

  • This compound

  • Electron Transfer Flavoprotein (ETF)

  • DCPIP

  • Acyl-CoA Dehydrogenase (purified or in mitochondrial extract)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare Reagents: Prepare stock solutions of this compound and DCPIP in assay buffer.

  • Reaction Mixture: In a cuvette, combine the assay buffer, DCPIP, and ETF.

  • Blank Measurement: Measure the baseline absorbance at 600 nm.

  • Initiate Reaction: Add the enzyme to the cuvette and mix gently.

  • Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the enzyme activity.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of DCPIP (ε = 21 mM⁻¹cm⁻¹ at 600 nm).

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme Enzyme Preparation (Purification/Lysate) Reaction Reaction Incubation (Optimized Conditions) Enzyme->Reaction Substrate This compound (Synthesis/Purchase) Substrate->Reaction Buffer Buffer & Cofactor Preparation Buffer->Reaction Detection Signal Detection (Spectrophotometry/Fluorometry) Reaction->Detection Kinetics Kinetic Parameter Calculation Detection->Kinetics Troubleshooting Troubleshooting (If necessary) Kinetics->Troubleshooting

Caption: A generalized workflow for conducting enzymatic assays with this compound.

signaling_pathway 5-Methylundecanoic Acid 5-Methylundecanoic Acid Acyl-CoA Synthetase (ACS) Acyl-CoA Synthetase (ACS) 5-Methylundecanoic Acid->Acyl-CoA Synthetase (ACS) This compound This compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Acyl-CoA Synthetase (ACS)->this compound ATP, CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Propionyl-CoA->TCA Cycle (as Succinyl-CoA) Energy Production (ATP) Energy Production (ATP) TCA Cycle->Energy Production (ATP)

Caption: Simplified metabolic pathway of this compound.

References

Validation & Comparative

Validating the Identity of Synthetic 5-Methylundecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic pathways, drug development, and proteomics, the accurate identification of synthetic lipid molecules is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the identity of synthetic 5-Methylundecanoyl-CoA. We present supporting experimental data and detailed protocols to ensure the integrity of your research.

Comparative Analysis of Validation Techniques

The validation of synthetic this compound relies on a multi-pronged approach, primarily utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages in confirming the molecular structure and purity of the synthesized compound.

Table 1: Comparison of Analytical Techniques for this compound Validation

FeatureLC-MS/MSHigh-Resolution Mass Spectrometry (HRMS)¹H NMR Spectroscopy¹³C NMR Spectroscopy
Primary Information Molecular weight and fragmentation patternAccurate mass determinationProton environment and connectivityCarbon skeleton structure
Sensitivity High (picomole to femtomole)High (picomole to femtomole)Moderate (micromole to nanomole)Low (millimole to micromole)
Resolution Unit mass resolutionHigh (sub-ppm mass accuracy)HighHigh
Sample Requirement LowLowModerateHigh
Key Validation Parameter Parent ion m/z and characteristic fragment ionsElemental composition confirmationChemical shifts and coupling constantsChemical shifts of individual carbons
Alternative Compound Undecanoyl-CoAUndecanoyl-CoAUndecanoyl-CoAUndecanoyl-CoA
Experimental Data and Interpretation

To illustrate the validation process, the following tables present expected experimental data for synthetic this compound compared to a commercially available standard of Undecanoyl-CoA.

Table 2: High-Resolution Mass Spectrometry Data

CompoundTheoretical m/z [M-H]⁻Observed m/z [M-H]⁻Mass Accuracy (ppm)
This compound950.4157950.4152-0.5
Undecanoyl-CoA (Standard)936.3999936.3995-0.4

Table 3: Tandem Mass Spectrometry (MS/MS) Fragmentation Data

Precursor Ion (m/z)CompoundKey Fragment Ions (m/z)Interpretation
950.4152This compound443.3581Loss of 5'-ADP (adenosine diphosphate)
282.2015Acyl chain fragment
936.3995Undecanoyl-CoA (Standard)429.3423Loss of 5'-ADP
268.1859Acyl chain fragment

Table 4: ¹H NMR Spectroscopy Data (500 MHz, D₂O)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound8.55sAdenine C8-H
8.25sAdenine C2-H
6.10dRibose C1'-H
4.20mPantothenate
2.75tMethylene adjacent to thioester
1.15mMethylene chain
0.85dMethyl group at C5
0.80tTerminal methyl group
Undecanoyl-CoA (Standard)8.55sAdenine C8-H
8.25sAdenine C2-H
6.10dRibose C1'-H
4.20mPantothenate
2.75tMethylene adjacent to thioester
1.25mMethylene chain
0.88tTerminal methyl group

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Protocol 1: High-Resolution LC-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of synthetic this compound and Undecanoyl-CoA standard in 1 mL of 50:50 acetonitrile:water.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Instrument: Q-Exactive Orbitrap Mass Spectrometer.

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Full Scan Range: m/z 150-1500.

    • Resolution: 140,000.

    • MS/MS: Data-dependent acquisition of the top 5 most intense ions.

    • Collision Energy: Normalized collision energy of 30.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve 5 mg of the sample in 0.5 mL of Deuterium Oxide (D₂O).

  • ¹H NMR Acquisition:

    • Spectrometer: 500 MHz NMR spectrometer.

    • Pulse Sequence: zg30.

    • Number of Scans: 128.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Spectrometer: 125 MHz NMR spectrometer.

    • Pulse Sequence: zgpg30.

    • Number of Scans: 1024.

    • Temperature: 298 K.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process and the key structural components of this compound.

cluster_synthesis Synthesis & Purification cluster_validation Identity Validation cluster_comparison Comparative Analysis cluster_result Final Confirmation Synthesis Chemical Synthesis of this compound Purification HPLC Purification Synthesis->Purification HRMS High-Resolution MS Purification->HRMS Purity Check MSMS Tandem MS (MS/MS) Purification->MSMS NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Data_Comparison Data Comparison & Verification HRMS->Data_Comparison MSMS->Data_Comparison NMR->Data_Comparison Standard Commercial Standard (Undecanoyl-CoA) Standard->Data_Comparison Confirmed Validated this compound Data_Comparison->Confirmed

Figure 1. Workflow for the validation of synthetic this compound.

cluster_CoA Coenzyme A Moiety cluster_acyl 5-Methylundecanoyl Group Adenosine Adenosine Ribose Ribose-3'-phosphate Adenosine->Ribose Diphosphate Diphosphate Ribose->Diphosphate Pantothenic_Acid Pantothenic Acid Diphosphate->Pantothenic_Acid Cysteamine Cysteamine Pantothenic_Acid->Cysteamine Thioester Thioester Linkage Cysteamine->Thioester Acyl_Chain -(CH₂)₄-CH(CH₃)-(CH₂)₅-CH₃ Thioester->Acyl_Chain

Figure 2. Key structural components of this compound.

Comparative Guide to the Synthesis and Confirmation of 5-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of enzymatic and chemical methods for the synthesis of 5-Methylundecanoyl-CoA. It is intended for researchers, scientists, and drug development professionals who require a reliable source of this branched-chain acyl-CoA for their studies. The guide details experimental protocols for synthesis and confirmation, presents comparative performance data, and illustrates key workflows and pathways.

Introduction

This compound is a branched-chain acyl-coenzyme A that may play a role in lipid metabolism and cellular signaling. Accurate assessment of its biological function requires a pure and well-characterized source of the molecule. This guide compares a biocatalytic approach using an acyl-CoA synthetase with a traditional chemical synthesis method, providing the necessary information for researchers to select the most suitable approach for their needs.

Performance Comparison: Enzymatic vs. Chemical Synthesis

ParameterEnzymatic Synthesis (Acyl-CoA Synthetase)Chemical Synthesis (Ethyl Chloroformate Method)
Yield Typically high (can be >90% for some substrates)[1]Variable, often moderate (e.g., 39% for 3,3-dimethylacrylyl-CoA)[1]
Purity High, due to enzyme specificityMay require extensive purification to remove byproducts
Reaction Conditions Aqueous buffer, physiological pH and temperatureAnhydrous organic solvents, low temperatures
Reagents 5-methylundecanoic acid, Coenzyme A, ATP, MgCl2, Acyl-CoA Synthetase5-methylundecanoic acid, Coenzyme A, Ethyl Chloroformate, Triethylamine (B128534)
Stereospecificity High (if a chiral center is present and the enzyme is stereospecific)Not stereospecific
Scalability Can be scaled up, but enzyme cost may be a factorReadily scalable
Complexity Relatively simple procedureRequires handling of moisture-sensitive and hazardous reagents

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from established methods for the enzymatic synthesis of acyl-CoAs.[2]

Materials:

  • 5-methylundecanoic acid

  • Coenzyme A (CoA) lithium salt

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Acyl-CoA synthetase (a promiscuous bacterial or yeast enzyme capable of accepting branched-chain fatty acids is recommended)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM ATP, 2 mM DTT, and 0.5 mM CoA.

  • Add 5-methylundecanoic acid to a final concentration of 200 µM.

  • Initiate the reaction by adding a purified acyl-CoA synthetase (approximately 5 µg).

  • Incubate the reaction at 30-37°C for 1-3 hours.

  • Monitor the reaction progress by observing the decrease in free CoA using Ellman's reagent or by LC-MS analysis of small aliquots.[3]

  • Upon completion, the reaction can be stopped by adding a small amount of acetic acid. The product can be purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Chemical Synthesis of this compound

This protocol is based on the ethyl chloroformate method for acyl-CoA synthesis.[4]

Materials:

  • 5-methylundecanoic acid

  • Coenzyme A (CoA) lithium salt

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO3) solution (0.5 M)

Procedure:

  • Dissolve 5-methylundecanoic acid in anhydrous THF and cool to 4°C.

  • Add triethylamine and ethyl chloroformate to the solution and stir for 45 minutes at 4°C to form the mixed anhydride (B1165640).

  • In a separate tube, dissolve Coenzyme A in 0.5 M NaHCO3 solution.

  • Add the CoA solution to the mixed anhydride reaction mixture and stir for an additional 45 minutes at room temperature.

  • The reaction mixture can be flash-frozen and lyophilized.

  • The resulting product should be purified by HPLC to separate this compound from unreacted starting materials and byproducts.

Confirmation of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of acyl-CoAs.[5]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column suitable for separating long-chain acyl-CoAs.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to ensure separation.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (MS1): The theoretical m/z of the [M+H]+ ion for this compound.

  • Product Ions (MS2): Characteristic fragment ions of this compound. A key fragment to monitor is the one corresponding to the loss of the acyl chain, resulting in the CoA moiety.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions should be monitored.

Data Analysis: The identity of this compound is confirmed by comparing the retention time and the fragmentation pattern of the synthesized product with that of a known standard (if available) or by detailed analysis of the high-resolution mass spectrum and its fragments.[6]

Visualizing Workflows and Pathways

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow Substrates 5-Methylundecanoic Acid Coenzyme A ATP Reaction Reaction Mixture (Buffer, MgCl2, DTT) Substrates->Reaction Add Enzyme Acyl-CoA Synthetase Enzyme->Reaction Add Incubation Incubation (30-37°C, 1-3h) Reaction->Incubation Quenching Reaction Quenching (Acetic Acid) Incubation->Quenching Purification Purification (SPE or HPLC) Quenching->Purification Product This compound Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Comparative Product Confirmation Workflow

Product_Confirmation_Workflow Enzymatic Enzymatic Synthesis Product LC HPLC Separation (C18 Column) Enzymatic->LC Chemical Chemical Synthesis Product Chemical->LC MS1 MS Analysis (ESI+) (Precursor Ion Scan) LC->MS1 MS2 MS/MS Analysis (Product Ion Scan) MS1->MS2 Select Precursor Analysis Data Analysis (Retention Time & Fragmentation) MS2->Analysis Confirmation Product Confirmation Analysis->Confirmation

Caption: Workflow for the confirmation of this compound via LC-MS/MS.

Hypothetical Signaling Pathway Involvement

As the specific biological role of this compound is not well-defined, the following diagram illustrates a hypothetical signaling pathway where a branched-chain acyl-CoA could be involved, potentially through protein acylation, a common mechanism for acyl-CoA molecules.

Hypothetical_Signaling_Pathway Product This compound Enzyme Acyltransferase Product->Enzyme AcylatedProtein Acylated Protein (Altered Activity/Localization) Enzyme->AcylatedProtein Catalyzes Acylation Protein Target Protein (e.g., Kinase, Transcription Factor) Protein->Enzyme Downstream Downstream Signaling Events (e.g., Gene Expression, Metabolism) AcylatedProtein->Downstream Modulates

Caption: Hypothetical signaling pathway involving this compound.

Conclusion

Both enzymatic and chemical methods can be employed for the synthesis of this compound. The enzymatic approach offers high specificity and purity under mild conditions, making it an attractive option for producing a high-quality product for biological assays. The chemical method, while potentially lower in yield and requiring more rigorous purification, is readily scalable. The choice of method will depend on the specific requirements of the research, including the desired quantity and purity of the final product. In all cases, rigorous characterization by LC-MS/MS is essential to confirm the identity and purity of the synthesized this compound.

References

A Comparative Guide to Orthogonal Methods for the Validation of 5-Methylundecanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and metabolic research, the precise quantification of lipid metabolites is paramount. 5-Methylundecanoyl-CoA, a branched-chain acyl-coenzyme A, is a molecule of interest in various metabolic pathways. Its accurate measurement is crucial for understanding its physiological roles and its alterations in disease states. To ensure the reliability and accuracy of quantification, the use of orthogonal methods for validation is a scientific and regulatory expectation. This guide provides a comparative overview of three principal orthogonal methods for the validation of this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzymatic/Fluorometric Assays.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive comparison of these techniques, complete with experimental protocols and performance data to aid in the selection of the most appropriate validation strategy.

Quantitative Performance Comparison

The selection of an orthogonal method for the validation of this compound quantification should be based on a thorough evaluation of their performance characteristics. The following table summarizes the key quantitative parameters of LC-MS/MS, HPLC-UV, and Enzymatic/Fluorometric Assays. Data presented is a synthesis from studies on various medium to long-chain acyl-CoAs, providing a reliable proxy for this compound.

FeatureLC-MS/MSHPLC-UVEnzymatic/Fluorometric Assay
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by UV absorbanceEnzymatic conversion of acyl-CoA coupled to a colored/fluorescent product
Specificity Very High (based on parent and fragment ion masses)Moderate (risk of co-elution with similar UV absorbance)Low to Moderate (potential for cross-reactivity with other acyl-CoAs)
Sensitivity Very High (fmol to pmol range)[1]Low to Moderate (pmol to nmol range)Moderate (pmol to nmol range)
Dynamic Range Wide (3-4 orders of magnitude)Moderate (2-3 orders of magnitude)Narrow (1-2 orders of magnitude)
Throughput Moderate to HighModerateHigh (plate-based format)
Matrix Effect High (ion suppression/enhancement)LowModerate (interference from sample components)
Cost HighModerateLow
Expertise HighModerateLow

Methodologies and Experimental Protocols

A detailed understanding of the experimental procedures is essential for the successful implementation of these orthogonal methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.[2][3] It allows for the precise quantification of individual acyl-CoA species, even at low physiological concentrations.

Experimental Protocol:

  • Sample Preparation:

    • Homogenize tissue or cell samples in a cold extraction solvent (e.g., acetonitrile (B52724)/methanol/water 2:2:1 v/v/v).[2]

    • Include an appropriate internal standard (e.g., a stable isotope-labeled this compound) to correct for extraction losses and matrix effects.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[2]

    • Collect the supernatant for analysis. A solid-phase extraction (SPE) step may be included for further purification.

  • LC Separation:

    • Inject the sample extract onto a reverse-phase C18 column (e.g., Acquity HSS T3, 150 x 2.1 mm, 1.8 µm).[2]

    • Employ a gradient elution with mobile phase A (e.g., 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8) and mobile phase B (e.g., acetonitrile).[2]

    • A typical gradient could be: 5% B to 100% B over 15 minutes, hold for 5 minutes, and re-equilibrate.[2]

  • MS/MS Detection:

    • Utilize a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

    • Optimize the MS parameters (e.g., spray voltage, source temperature, gas flows) for this compound.

    • Perform Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique that can be used for the quantification of more abundant acyl-CoAs.[4] While less sensitive than LC-MS/MS, it can serve as a valuable orthogonal method.

Experimental Protocol:

  • Sample Preparation:

    • Follow a similar extraction procedure as for LC-MS/MS, though the requirement for an internal standard is for retention time alignment and relative quantification rather than correcting for ionization effects.

    • Ensure the final extract is free of particulate matter.

  • HPLC Separation:

    • Use a reverse-phase C18 column with specifications suitable for acyl-CoA separation.

    • Employ a gradient elution system, for example, with a mobile phase consisting of a buffer (e.g., 75 mM KH2PO4) and an organic solvent (e.g., acetonitrile with acetic acid).[1]

    • The gradient should be optimized to achieve baseline separation of this compound from other potentially interfering compounds.

  • UV Detection:

    • Set the UV detector to a wavelength of 260 nm, which corresponds to the maximal absorbance of the adenine (B156593) moiety of coenzyme A.[1]

    • Quantify the amount of this compound by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of a this compound standard.

Enzymatic/Fluorometric Assay

Enzymatic assays offer a high-throughput and cost-effective approach for the quantification of total fatty acyl-CoAs or for specific acyl-CoAs if a selective enzyme is available.[5]

Experimental Protocol:

  • Sample Preparation:

    • Extract acyl-CoAs from samples using a suitable lysis buffer, which may contain a detergent like Triton X-100 to solubilize the fatty acyl-CoAs.

    • Centrifuge to remove insoluble material.

  • Enzymatic Reaction:

    • Use a commercial kit or a custom-developed assay. A common principle involves a series of enzymatic reactions that lead to the production of a detectable product (e.g., a colored or fluorescent compound).

    • For instance, acyl-CoA oxidase can be used to oxidize the acyl-CoA, producing hydrogen peroxide (H2O2). The H2O2 then reacts with a probe in the presence of a peroxidase to generate a fluorescent signal.[5]

    • Incubate the sample extract with the reaction mixture according to the manufacturer's instructions (e.g., 40 minutes at room temperature).

  • Detection:

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., excitation/emission of 530/585 nm for a fluorometric assay).

    • Calculate the concentration of this compound in the sample by comparing the signal to a standard curve prepared with a known long-chain acyl-CoA standard.

Visualizing Workflows and Pathways

To further clarify the experimental and biological contexts, the following diagrams have been generated.

G Experimental Workflow for Method Validation cluster_primary Primary Method (e.g., LC-MS/MS) cluster_orthogonal Orthogonal Method (e.g., HPLC-UV) p_sample Sample Collection & Preparation p_quant Quantification of this compound p_sample->p_quant p_data Primary Data Set p_quant->p_data compare Data Comparison & Correlation Analysis p_data->compare o_sample Sample Collection & Preparation o_quant Quantification of this compound o_sample->o_quant o_data Orthogonal Data Set o_quant->o_data o_data->compare validate Method Validation Report compare->validate

Caption: Workflow for validating a primary analytical method with an orthogonal method.

G Metabolism of this compound cluster_beta_ox Mitochondrial Beta-Oxidation fatty_acid 5-Methylundecanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase acyl_coa This compound acyl_coa_synthetase->acyl_coa acyl_coa_dehydrogenase Acyl-CoA Dehydrogenase acyl_coa->acyl_coa_dehydrogenase Multiple Cycles enoyl_coa_hydratase Enoyl-CoA Hydratase hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase thiolase Thiolase acetyl_coa Acetyl-CoA thiolase->acetyl_coa propionyl_coa Propionyl-CoA thiolase->propionyl_coa Final Cycle tca_cycle TCA Cycle acetyl_coa->tca_cycle propionyl_coa->tca_cycle via Succinyl-CoA

Caption: Proposed metabolic pathway of this compound via beta-oxidation.

Conclusion

The validation of any quantitative assay is critical to ensure data integrity. For this compound, a multi-faceted approach employing orthogonal methods is highly recommended. LC-MS/MS stands out as the most sensitive and specific method, making it an ideal primary quantification tool. HPLC-UV offers a robust and more accessible alternative for validation, particularly when concentrations are within its detection limits. Enzymatic/fluorometric assays provide a high-throughput, cost-effective option for assessing total long-chain acyl-CoA levels or for screening purposes.

References

Comparative Analysis of 5-Methylundecanoyl-CoA and Undecanoyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biological effects of structurally similar molecules is paramount. This guide provides a comparative overview of the biological activities of 5-Methylundecanoyl-CoA, a branched-chain fatty acyl-CoA, and its straight-chain counterpart, Undecanoyl-CoA. While direct comparative studies on these specific molecules are limited, this guide synthesizes available data on analogous branched-chain and straight-chain fatty acids to infer their potential differential effects on key metabolic and signaling pathways.

Introduction

Fatty acids and their activated forms, acyl-CoAs, are not merely metabolic intermediates but also crucial signaling molecules that regulate a host of cellular processes. The structure of a fatty acid, including chain length and the presence of branches, can significantly influence its biological activity. This compound is an iso-branched-chain fatty acyl-CoA, a class of molecules known to play diverse roles in cellular metabolism and signaling. Its straight-chain isomer, Undecanoyl-CoA, is involved in conventional fatty acid metabolism. This comparison guide explores their potential differential impacts on lipid metabolism, inflammatory pathways, and insulin (B600854) signaling.

Data Presentation: Comparative Biological Activities

The following tables summarize the potential differential effects of this compound and Undecanoyl-CoA based on studies of similar branched-chain and straight-chain fatty acids.

Table 1: Effects on Lipid Metabolism Regulation

FeatureThis compound (Branched-Chain)Undecanoyl-CoA (Straight-Chain)References
PPARα Activation Potent activator. Branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα.Moderate to strong activator. Lauric acid (C12:0) is a known PPARα activator.[1][2]
PPARγ Activation Potential for activation. Multi-methyl-branched fatty acids have been shown to activate PPARγ.Less potent activator compared to some other fatty acids.[3][4]
SREBP-1c Regulation Likely inhibitory. Fatty acids, in general, can suppress SREBP-1c expression, potentially through PPARα activation.Likely inhibitory. Unsaturated fatty acids are known to inhibit SREBP-1c transcription.[5][6]

Table 2: Effects on Inflammation and Insulin Signaling

FeatureThis compound (Branched-Chain)Undecanoyl-CoA (Straight-Chain)References
Inflammatory Response Potential for anti-inflammatory effects.Undecanoic acid has demonstrated anti-inflammatory properties.[7][8]
Insulin Signaling Effects not well-characterized.May contribute to insulin resistance at high concentrations, a general effect of saturated fatty acids.[9][10]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below to facilitate reproducibility and further investigation.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assay

Objective: To determine the ability of this compound and Undecanoyl-CoA to activate PPARα and PPARγ.

Methodology:

  • Cell Culture: HepG2 (human liver cancer cell line) or 3T3-L1 (mouse pre-adipocyte cell line) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently transfected with a PPAR expression vector (e.g., pCMX-hPPARα or pCMX-hPPARγ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene (e.g., pTK-PPREx3-luc). A β-galactosidase expression vector is co-transfected as an internal control for transfection efficiency.

  • Treatment: After 24 hours, cells are treated with varying concentrations of this compound or Undecanoyl-CoA. A known PPAR agonist (e.g., Wy-14643 for PPARα, Rosiglitazone for PPARγ) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Luciferase Assay: After 24-48 hours of treatment, cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is measured to normalize the luciferase readings.

  • Data Analysis: The fold activation is calculated by dividing the normalized luciferase activity of treated cells by that of the vehicle-treated cells.

Sterol Regulatory Element-Binding Protein (SREBP) Activation Assay

Objective: To assess the effect of this compound and Undecanoyl-CoA on the activation of SREBP-1c.

Methodology:

  • Cell Culture: Huh7 (human hepatoma cell line) cells are cultured in DMEM with 10% FBS.

  • Treatment: Cells are treated with this compound or Undecanoyl-CoA for a specified period (e.g., 16-24 hours). A known SREBP activator (e.g., insulin) or inhibitor (e.g., a polyunsaturated fatty acid) can be used as controls.

  • Nuclear Extraction: Nuclear and cytoplasmic fractions are separated using a commercial nuclear extraction kit.

  • Western Blotting: Protein concentrations of the nuclear extracts are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with a primary antibody specific for the cleaved (active) form of SREBP-1c. A nuclear loading control (e.g., Lamin B1) is used for normalization.

  • Data Analysis: The intensity of the SREBP-1c band is quantified using densitometry and normalized to the loading control.

In Vitro Inflammation Assay

Objective: To evaluate the pro- or anti-inflammatory effects of this compound and Undecanoyl-CoA.

Methodology:

  • Cell Culture: RAW 264.7 (mouse macrophage cell line) cells are cultured in DMEM with 10% FBS.

  • Treatment: Cells are pre-treated with this compound or Undecanoyl-CoA for 1-2 hours, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS).

  • Cytokine Measurement: After 24 hours of LPS stimulation, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Cytokine concentrations in the treated groups are compared to the LPS-only control group.

Insulin Signaling Assay

Objective: To determine the impact of this compound and Undecanoyl-CoA on insulin signaling.

Methodology:

  • Cell Culture and Differentiation: C2C12 myoblasts are cultured in DMEM with 10% FBS. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum.

  • Treatment: Differentiated myotubes are treated with this compound or Undecanoyl-CoA for a specified duration (e.g., 16 hours) to induce a state of insulin resistance.

  • Insulin Stimulation: Cells are then stimulated with insulin (e.g., 100 nM) for a short period (e.g., 15-30 minutes).

  • Western Blotting: Cell lysates are collected, and Western blotting is performed to assess the phosphorylation status of key insulin signaling proteins, such as Akt (at Ser473) and its downstream targets. Total protein levels are also measured for normalization.

  • Data Analysis: The ratio of phosphorylated protein to total protein is calculated to determine the extent of insulin signaling activation.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the comparison of these two molecules.

Signaling_Pathway_PPAR cluster_extracellular Extracellular cluster_intracellular Intracellular Fatty_Acyl_CoA This compound or Undecanoyl-CoA PPAR PPARα / PPARγ Fatty_Acyl_CoA->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACO) PPRE->Target_Genes Regulates Transcription Metabolic_Effects Metabolic Effects (↑ Fatty Acid Oxidation) Target_Genes->Metabolic_Effects Leads to

Caption: PPAR signaling pathway activation by fatty acyl-CoAs.

Signaling_Pathway_SREBP Fatty_Acyl_CoA This compound or Undecanoyl-CoA LXR LXR Fatty_Acyl_CoA->LXR Inhibits SREBP1c_Gene SREBP-1c Gene LXR->SREBP1c_Gene Activates Transcription SREBP1c_precursor SREBP-1c Precursor (ER) SREBP1c_Gene->SREBP1c_precursor Transcription & Translation SREBP1c_active Active SREBP-1c (Nucleus) SREBP1c_precursor->SREBP1c_active Cleavage & Nuclear Translocation Lipogenic_Genes Lipogenic Genes (e.g., FAS, ACC) SREBP1c_active->Lipogenic_Genes Activates Transcription Lipogenesis ↑ Lipogenesis Lipogenic_Genes->Lipogenesis Leads to Experimental_Workflow cluster_assays start Cell Culture (e.g., HepG2, RAW 264.7, C2C12) treatment Treatment with: - this compound - Undecanoyl-CoA - Controls start->treatment assays Biological Assays treatment->assays assay1 PPAR/SREBP Activation assay2 Cytokine Measurement assay3 Insulin Signaling (Protein Phosphorylation) data_analysis Data Analysis & Comparison assay1->data_analysis assay2->data_analysis assay3->data_analysis conclusion Conclusion on Differential Effects data_analysis->conclusion

References

Safety Operating Guide

Prudent Disposal of 5-Methylundecanoyl-CoA in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe Disposal of 5-Methylundecanoyl-CoA

The proper disposal of specialized biochemicals is a critical component of laboratory safety and environmental responsibility. For this compound, a long-chain fatty acyl-CoA, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious approach to its disposal. In such cases, it is imperative to treat the substance as potentially hazardous and adhere to the general chemical waste disposal guidelines established by your institution's Environmental Health and Safety (EHS) office.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and change them frequently.
Body Protection A laboratory coat or a chemical-resistant apron.

Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation. Avoid generating dust or aerosols.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

  • Waste Identification and Segregation :

    • Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), as chemical waste.

    • Do not mix this waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Waste Container Selection and Labeling :

    • Select a waste container that is compatible with the chemical nature of the waste. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is generally suitable.

    • The container must be in good condition and free from leaks.

    • Affix a "Hazardous Waste" label to the container.[1] This label should be obtained from your institution's EHS office.

    • On the label, clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]

    • List all constituents of the waste, including any solvents and their approximate percentages.

  • Waste Accumulation and Storage :

    • Keep the waste container securely closed except when adding waste.[1] Do not leave a funnel in the container.[1]

    • Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[1][2]

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal :

    • Once the waste container is nearly full (approximately 90% capacity), or if you have finished generating this type of waste, arrange for its disposal through your institution's EHS office.

    • Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve submitting an online form or contacting the EHS office directly.

The logical flow for the disposal of this compound is depicted in the following diagram.

cluster_0 Waste Generation & Collection cluster_1 Storage & Disposal A Identify this compound Waste B Select Compatible Waste Container A->B C Label Container as 'Hazardous Waste' with full chemical name B->C D Collect Waste in Designated Container C->D E Store in Satellite Accumulation Area D->E F Keep Container Securely Closed E->F G Request Waste Pickup from EHS F->G H EHS Collects and Disposes of Waste G->H

Figure 1. Workflow for the proper disposal of this compound.

Experimental Protocol Considerations

When designing experiments involving this compound, it is prudent to incorporate waste minimization strategies. This can include:

  • Purchasing and using the smallest quantity of the chemical necessary for your experiments.

  • Avoiding the preparation of large volumes of stock solutions that may expire before use.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for the most accurate and up-to-date information.

References

Essential Safety and Logistics for Handling 5-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized biochemicals like 5-Methylundecanoyl-CoA is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is critical. The following table summarizes the recommended PPE based on standard laboratory practices for similar acyl-CoA compounds.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against potential splashes or aerosols.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.Prevents direct skin contact with the compound.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.Minimizes inhalation exposure to the compound, which may be harmful.

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Location: All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to control potential exposure.

  • Dispensing: Use appropriate tools (e.g., spatulas, weighing paper) for transferring the compound. Avoid generating dust.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all equipment and the work surface.

Storage Protocol:

  • Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Refer to the product's certificate of analysis for specific temperature recommendations.

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the compound's name and any relevant hazard information.

Disposal Plan

The disposal of this compound and any contaminated materials must be carried out in accordance with institutional, local, and national regulations for chemical waste.

Waste Type Disposal Procedure
Unused Compound Dispose of as chemical waste through your institution's hazardous waste program. Do not discard down the drain.
Contaminated Materials (e.g., gloves, wipes, pipette tips) Collect in a designated, sealed waste container and dispose of as chemical waste.
Empty Containers Rinse thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. The cleaned container can then be disposed of according to institutional guidelines.

Experimental Workflow: Safe Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Clean Workspace in Fume Hood prep_ppe->prep_area handle_retrieve Retrieve this compound from Storage prep_area->handle_retrieve handle_weigh Weigh and Dispense handle_retrieve->handle_weigh handle_experiment Perform Experimental Procedure handle_weigh->handle_experiment handle_return Return Compound to Storage handle_experiment->handle_return cleanup_decontaminate Decontaminate Workspace and Equipment handle_return->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe handling and disposal workflow.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.